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  • Product: 5-chloro-4-fluoro-2-nitrobenzoic acid
  • CAS: 138762-97-7

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-chloro-4-fluoro-2-nitrobenzoic acid

This guide provides an in-depth technical analysis of 5-chloro-4-fluoro-2-nitrobenzoic acid , a specialized halogenated nitro-aromatic scaffold used in the synthesis of bioactive heterocyclic compounds, particularly in m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-chloro-4-fluoro-2-nitrobenzoic acid , a specialized halogenated nitro-aromatic scaffold used in the synthesis of bioactive heterocyclic compounds, particularly in medicinal chemistry and agrochemical discovery.

A Versatile Scaffold for Regioselective Heterocyclic Synthesis

Executive Summary

5-Chloro-4-fluoro-2-nitrobenzoic acid (CAS 138762-97-7 ) is a multi-functionalized benzene derivative characterized by a unique substitution pattern that enables highly specific regioselective transformations.[1] Unlike its more common isomer (2-chloro-4-fluoro-5-nitrobenzoic acid, a Saflufenacil intermediate), this compound features a nitro group ortho to the carboxylic acid and a chlorine atom para to the nitro group. This specific electronic arrangement creates distinct electrophilic sites, making it a valuable building block for quinazolinones , indazoles , and anthranilic acid derivatives .

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

The molecule is defined by the interplay between three electron-withdrawing groups (EWGs): nitro (-NO₂), carboxyl (-COOH), and the halogens (F, Cl). This combination results in significant acidity and an electron-deficient ring susceptible to nucleophilic attack.

Table 1: Key Technical Specifications
PropertyData
CAS Registry Number 138762-97-7
IUPAC Name 5-Chloro-4-fluoro-2-nitrobenzoic acid
Molecular Formula C₇H₃ClFNO₄
Molecular Weight 219.55 g/mol
SMILES OC(=O)C1=CC(F)=C(Cl)C=C1=O
Appearance Off-white to pale yellow crystalline solid
Melting Point 138–142 °C (Typical range for this class)
Predicted pKa 1.8 – 2.2 (Enhanced acidity due to ortho-NO₂ and para-F effects)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Structural Analysis & Electronic Effects

The reactivity of this scaffold is dictated by the orientation of its substituents. Understanding the electronic vectors is crucial for predicting reaction outcomes.

  • C1-Carboxyl (COOH): Acts as a moderate EWG. It directs electrophiles to the meta position (C3) but activates the para position (C4) for Nucleophilic Aromatic Substitution (S_NAr) to a lesser extent.

  • C2-Nitro (NO₂): The strongest EWG on the ring. It exerts a powerful inductive (-I) and mesomeric (-M) effect. Crucially, it activates the positions ortho and para to itself for nucleophilic attack.

  • C4-Fluorine: Located meta to the nitro group and para to the carboxyl group.

  • C5-Chlorine: Located para to the nitro group.

Critical Reactivity Insight: In S_NAr reactions, the C5-Chlorine is significantly more activated than the C4-Fluorine. This is because the C5 position is para to the strong nitro group, allowing for resonance stabilization of the Meisenheimer complex. The C4-Fluorine, while a better leaving group intrinsically, is only activated by the weaker carboxyl group (para) and is meta to the nitro group. Consequently, nucleophiles (amines, thiols) will preferentially displace the Chlorine at C5 .

Visualization: Electronic Activation Map

ElectronicEffects cluster_legend Reactivity Logic Core Benzene Ring NO2 C2-NO2 (Strong Activator) Core->NO2 COOH C1-COOH (Moderate Activator) Core->COOH Cl C5-Cl (Leaving Group 1) Core->Cl F C4-F (Leaving Group 2) Core->F NO2->Cl Para-Activation (Strong S_NAr) COOH->F Para-Activation (Weak S_NAr) Legend The Nitro group at C2 strongly activates C5 (Para). Therefore, C5-Cl is the primary site for nucleophilic attack.

Caption: Activation vectors showing why C5-Cl is the primary electrophilic site due to the para-nitro effect.[2][3][4][5][6]

Synthetic Routes[4][8][9][10]

The synthesis of 5-chloro-4-fluoro-2-nitrobenzoic acid generally avoids direct nitration of 3-chloro-4-fluorobenzoic acid, as that route typically yields the 5-nitro isomer (due to the directing effects of F and COOH). The preferred route involves the chlorination of a pre-nitrated precursor.

Primary Route: Chlorination of 4-Fluoro-2-nitrobenzoic Acid

This method ensures the correct placement of the nitro group before introducing the chlorine atom.

  • Starting Material: 4-Fluoro-2-nitrobenzoic acid (CAS 394-01-4).[7]

  • Reagent: Chlorine gas (

    
    ) or Sulfuryl chloride (
    
    
    
    ) with a Lewis acid catalyst (
    
    
    ).
  • Mechanism: Electrophilic Aromatic Substitution (EAS).

    • The Fluorine (C4) is an ortho/para director.

    • The Nitro (C2) and Carboxyl (C1) are meta directors.

    • Regioselectivity: The position ortho to Fluorine (C5) is sterically accessible and electronically favored (meta to both EWGs). The C3 position is sterically crowded (between NO₂ and F).

  • Conditions: 50–80 °C, neat or in chlorinated solvent.

  • Yield: Typically 85–95%.

Applications in Drug Discovery[9]

This scaffold is a "privileged structure" for designing inhibitors that require a specific vectors for hydrogen bonding and hydrophobic interactions.

A. Kinase Inhibitors (EGFR/HER2)

The 2-nitro group can be reduced to an aniline (2-amino-5-chloro-4-fluorobenzoic acid), which serves as a precursor to 4-anilinoquinazolines .

  • Workflow:

    • Reduction of NO₂ to NH₂ (

      
       or 
      
      
      
      ).
    • Cyclization with formamide or urea to form the quinazolinone core.

    • Chlorination of the quinazolinone to form a 4-chloroquinazoline.

    • Coupling with an aniline to generate the kinase inhibitor pharmacophore.

B. Antibacterial Agents (Fluoroquinolones)

The C4-Fluorine is essential for biological activity (gyrase inhibition), while the C5-Chlorine can be used to introduce solubilizing groups or lipophilic side chains via S_NAr before the final cyclization.

Experimental Workflow: S_NAr Functionalization

Due to the activation profile described in Section 3, researchers can selectively functionalize the C5 position.

Protocol: Selective C5-Amination

  • Dissolution: Dissolve 1.0 eq of 5-chloro-4-fluoro-2-nitrobenzoic acid in DMF.

  • Base: Add 2.5 eq of DIPEA (Diisopropylethylamine).

  • Nucleophile: Add 1.1 eq of the desired amine (e.g., morpholine, piperazine).

  • Reaction: Stir at 60 °C for 4–6 hours.

    • Note: Higher temperatures (>100 °C) may lead to competition from the C4-Fluorine displacement.

  • Workup: Pour into ice water, adjust pH to 3–4 with dilute HCl. Filter the precipitate.[2]

Visualization: Synthetic Utility Tree

SynthesisTree Start 5-Chloro-4-fluoro-2-nitrobenzoic Acid (Scaffold) Step1 Reduction (Fe/HCl or H2/Pd) Target: Nitro Group Start->Step1 Step2 S_NAr (Amine/Thiol, 60°C) Target: C5-Chlorine Start->Step2 Step3 Esterification (MeOH/H2SO4) Target: Carboxyl Group Start->Step3 Product1 5-Chloro-4-fluoroanthranilic Acid Step1->Product1 Yields Aniline Precursor Quinazolinones\n(Kinase Inhibitors) Quinazolinones (Kinase Inhibitors) Product1->Quinazolinones\n(Kinase Inhibitors) Product2 5-Amino-substituted-4-fluoro-2-nitrobenzoic acid Step2->Product2 Displaces Cl (Para to NO2) Product3 Methyl 5-chloro-4-fluoro-2-nitrobenzoate Step3->Product3 Protects Acid

Caption: Synthetic divergence showing the reduction to anthranilic acid derivatives and selective S_NAr pathways.

Handling & Safety (MSDS Highlights)

As a halogenated nitro-benzoic acid, this compound poses specific hazards. It is not only an irritant but potentially sensitizing.

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.

  • Handling Protocol:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves (0.11 mm minimum thickness) and safety goggles.

    • Incompatibility: Avoid contact with strong bases and strong reducing agents (risk of exothermic decomposition).

References
  • PubChem Compound Summary. (2025). 2-Chloro-4-fluoro-5-nitrobenzoic Acid (Isomer comparison and properties). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). Product Specification: 5-chloro-4-fluoro-2-nitrobenzoic acid (CAS 138762-97-7).[1][3][8][9][10][11] Merck KGaA. Link

  • Beilstein Journal of Organic Chemistry. (2011). Reactions of polyhalogenated pyrimidines and benzenes with nucleophiles (Mechanistic insights on S_NAr regioselectivity). Link

  • World Intellectual Property Organization (WIPO). (2022). Patent WO2022201155: Preparation of Halogenated Nitrobenzoic Acids. Link

  • MDPI Molecules. (2020). Theoretical Description of Nucleophilic Attack on Nitroarenes. Link

Sources

Exploratory

Solubility data of 5-chloro-4-fluoro-2-nitrobenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 5-chloro-4-fluoro-2-nitrobenzoic acid in Organic Solvents This guide provides a comprehensive technical overview of the solubility of 5-chloro-4-fluoro-2-nitrobenzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 5-chloro-4-fluoro-2-nitrobenzoic acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 5-chloro-4-fluoro-2-nitrobenzoic acid, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of solubility, outlines detailed experimental protocols for its determination, and presents a framework for thermodynamic modeling and data analysis. By synthesizing fundamental principles with practical, field-proven methodologies, this guide aims to equip scientists with the necessary tools to effectively characterize and utilize the solubility properties of this compound.

Physicochemical Characteristics of 5-chloro-4-fluoro-2-nitrobenzoic acid

A thorough understanding of the physicochemical properties of 5-chloro-4-fluoro-2-nitrobenzoic acid is fundamental to predicting and interpreting its solubility in various organic solvents. The molecular structure, featuring a carboxylic acid group, a nitro group, and halogen substituents, dictates its polarity, potential for hydrogen bonding, and overall crystal lattice energy.

Table 1: Physicochemical Properties of 5-chloro-4-fluoro-2-nitrobenzoic acid

PropertyValueSource
CAS Number 114776-15-7[2]
Molecular Formula C₇H₃ClFNO₄[2]
Molecular Weight 219.55 g/mol [2][3]
Melting Point 146-150 °C[1][2][4]
Boiling Point 364.2 °C (Predicted)[2][4]
pKa 2.32 ± 0.12 (Predicted)[5]
Appearance White to light yellow crystalline powder[1][2]

The presence of both hydrogen bond donors (carboxylic acid) and acceptors (nitro group, fluorine, chlorine) suggests that the solubility will be highly dependent on the solvent's ability to engage in these interactions. The high melting point indicates a stable crystal lattice, which will require significant energy to overcome during the dissolution process.

Theoretical Framework of Solubility

Solubility is a thermodynamic equilibrium process where the rate of dissolution of a solute in a solvent equals the rate of precipitation.[6] This equilibrium is governed by the chemical potentials of the solute and the solvent.[6] For a solid solute dissolving in a liquid solvent, the mole fraction solubility (x) can be described by the following fundamental thermodynamic relationship:

ln(x) = - (ΔHfus/R) * (1/T - 1/Tm) - ln(γ)

Where:

  • ΔHfus is the molar enthalpy of fusion of the solute.

  • R is the ideal gas constant.

  • T is the absolute temperature.

  • Tm is the melting point of the solute.

  • γ is the activity coefficient of the solute in the solution.

The activity coefficient (γ) accounts for the non-ideal interactions between the solute and solvent molecules. Predicting and modeling this term is a central challenge in solubility studies.[7] Several factors influence solubility, including:

  • Solvent Polarity: "Like dissolves like" is a guiding principle. Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The polarity of 5-chloro-4-fluoro-2-nitrobenzoic acid, arising from its various functional groups, suggests it will have appreciable solubility in a range of polar solvents.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly impact its ability to dissolve a solute with corresponding functional groups. Solvents like alcohols and carboxylic acids can interact strongly with the carboxylic acid and nitro groups of the target molecule.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic (ΔHdissolution > 0).[6] This relationship is described by the van't Hoff equation.

Experimental Determination of Solubility

The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability and accuracy.[6][8][9] This method involves agitating an excess of the solid solute in the solvent for a sufficient time to reach equilibrium, followed by separation of the solid and liquid phases and quantification of the dissolved solute.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solute Weigh excess 5-chloro-4-fluoro-2-nitrobenzoic acid prep_solvent Measure precise volume of solvent prep_vial Combine in sealed vial agitation Agitate at constant temperature (e.g., 24-72h) prep_vial->agitation Incubate settling Allow undissolved solid to settle agitation->settling sampling Withdraw aliquot of supernatant settling->sampling Sample filtration Filter through 0.45 µm syringe filter sampling->filtration dilution Dilute sample with mobile phase filtration->dilution quantification Quantify by validated HPLC method dilution->quantification result Solubility Data (mg/mL or mol/L) quantification->result Calculate Solubility

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

Detailed Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-chloro-4-fluoro-2-nitrobenzoic acid to a series of glass vials, ensuring that undissolved solid remains at equilibrium.

    • Pipette a known volume of the desired organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, etc.) into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature water bath or incubator with agitation (e.g., orbital shaker).

    • Allow the samples to equilibrate for a predetermined time (typically 24-72 hours) to ensure saturation is reached. The required time should be established through a preliminary kinetic study.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

    • Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Prepare a calibration curve using standard solutions of 5-chloro-4-fluoro-2-nitrobenzoic acid of known concentrations.

    • Determine the concentration of the solute in the diluted samples by interpolating from the calibration curve.

    • Calculate the original solubility in the solvent, accounting for the dilution factor.

Presentation and Analysis of Solubility Data

The experimentally determined solubility of 5-chloro-4-fluoro-2-nitrobenzoic acid in various organic solvents at different temperatures should be tabulated for clear comparison and further analysis.

Table 2: Hypothetical Solubility Data of 5-chloro-4-fluoro-2-nitrobenzoic acid (mole fraction, x)

Solvent298.15 K303.15 K308.15 K313.15 K318.15 K
Methanol0.04520.05180.05910.06740.0768
Ethanol0.03890.04450.05080.05790.0658
Acetone0.06210.07110.08120.09250.1052
Ethyl Acetate0.02980.03420.03900.04440.0506
Toluene0.00850.00990.01150.01330.0154

Thermodynamic Modeling of Solubility Data

Thermodynamic models are essential for correlating and predicting solubility data, which can reduce the need for extensive experimental work.[10][11] These models also allow for the calculation of important thermodynamic parameters of dissolution.

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model widely used to correlate solubility with temperature.[9] It is expressed as:

ln(x) = A + B/T + C*ln(T)

Where:

  • x is the mole fraction solubility.

  • T is the absolute temperature in Kelvin.

  • A, B, and C are empirical parameters obtained by fitting the experimental data.

The van't Hoff Equation

The van't Hoff equation can be used to determine the standard enthalpy (ΔH°sol), standard Gibbs energy (ΔG°sol), and standard entropy (ΔS°sol) of dissolution. The relationship between solubility and temperature is given by:

ln(x) = - (ΔH°sol/RT) + (ΔS°sol/R)

By plotting ln(x) against 1/T, a linear relationship is often observed, from which ΔH°sol can be calculated from the slope and ΔS°sol from the intercept. The standard Gibbs energy of dissolution can then be calculated using:

ΔG°sol = -RT*ln(x)

These thermodynamic parameters provide insight into the dissolution process. A positive ΔH°sol indicates an endothermic process, while the sign and magnitude of ΔS°sol reflect the change in disorder of the system upon dissolution.

Practical Applications in Drug Development

Solubility data is critical throughout the drug development process for:

  • Formulation Development: Selecting appropriate solvents and excipients for liquid dosage forms or for creating stable suspensions.[12][13]

  • Crystallization and Purification: Designing efficient crystallization processes to obtain the desired polymorph and purity of the active pharmaceutical ingredient (API).[9]

  • Preclinical and Clinical Studies: Ensuring adequate solubility for in vitro and in vivo testing to achieve the desired therapeutic concentrations.

The following diagram illustrates the central role of solubility data in these key areas.

G cluster_applications Applications in Drug Development solubility_data Solubility Data of 5-chloro-4-fluoro-2-nitrobenzoic acid formulation Formulation Development solubility_data->formulation Informs crystallization Crystallization & Purification solubility_data->crystallization Guides preclinical Preclinical & Clinical Studies solubility_data->preclinical Enables

Caption: The role of solubility data in drug development.

Conclusion

The solubility of 5-chloro-4-fluoro-2-nitrobenzoic acid in organic solvents is a critical parameter that influences its application in pharmaceutical and chemical synthesis. This guide has provided a comprehensive framework for understanding, experimentally determining, and modeling the solubility of this compound. By employing the robust methodologies outlined herein, researchers can generate high-quality, reliable solubility data, enabling informed decisions in process development, formulation, and purification.

References

  • PubMed. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility.
  • Journal of the American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
  • ResearchGate. (n.d.). Thermodynamic modeling of pharmaceutical substance solubility: A review of various models.
  • National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
  • World Health Organization. (n.d.). Annex 4.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • Sigma-Aldrich. (n.d.). API Solubility and Dissolution Enhancement Via Formulation.
  • Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.
  • Der Pharmacia Lettre. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review.
  • BOC Sciences. (n.d.). API Solubility: Key Factor in Oral Drug Bioavailability.
  • Exploring 2-Chloro-4-Fluoro-5-Nitrobenzoic Acid: Properties and Applications. (n.d.).
  • 114776-15-7(2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID) Product Description. (n.d.).
  • PubChem. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic Acid.
  • PubChem. (n.d.). 5-Chloro-2-nitrobenzoic acid.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-nitrobenzoic acid 98%.
  • Kinsotech. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic acid CAS 114776-15-7.
  • ChemicalBook. (n.d.). 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID.
  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • BLD Pharm. (n.d.). 114776-15-7|2-Chloro-4-fluoro-5-nitrobenzoic acid.
  • Ossila. (n.d.). 5-Chloro-2-fluorobenzoic acid.

Sources

Foundational

Crystal structure analysis of 5-chloro-4-fluoro-2-nitrobenzoic acid

Technical Guide: Crystal Structure Analysis of 5-Chloro-4-Fluoro-2-Nitrobenzoic Acid Executive Summary & Compound Profile This technical guide outlines the comprehensive protocol for the solid-state characterization of 5...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Crystal Structure Analysis of 5-Chloro-4-Fluoro-2-Nitrobenzoic Acid

Executive Summary & Compound Profile

This technical guide outlines the comprehensive protocol for the solid-state characterization of 5-chloro-4-fluoro-2-nitrobenzoic acid (CFNBA) . As a polysubstituted benzoic acid derivative, CFNBA serves as a critical scaffold in the synthesis of fluoroquinolone antibiotics and kinase inhibitors.

The crystallographic analysis of CFNBA is not merely a structural confirmation but a necessity for understanding its reactivity. The ortho-nitro effect induces significant torsional strain, disrupting planarity and influencing the electrophilicity of the C4-fluoro position—a key site for Nucleophilic Aromatic Substitution (


) in downstream synthesis.
Table 1: Physicochemical Profile (CAS 138762-97-7)[1][2][3][4][5]
PropertySpecificationStructural Implication
Molecular Formula

High heteroatom density suggests complex electrostatic potential surfaces.
Molecular Weight 219.55 g/mol Small molecule crystallography (SMX) domain.
H-Bond Donors 1 (COOH)Primary driver of lattice formation via dimer synthons.
H-Bond Acceptors 5 (COOH,

, F)
Competition between Nitro and Carbonyl oxygen for H-bonding.
Rotatable Bonds 2 (C-COOH,

)
High probability of conformational polymorphism.
pKa (Predicted) ~1.8 - 2.2Ortho-nitro group significantly enhances acidity via inductive effects.

Crystallization Protocol: Polymorph Control

To obtain single crystals suitable for X-ray diffraction (SCXRD), one must control the kinetics of nucleation to avoid twinning, a common issue in nitrobenzoic acids due to stacking faults.

Solvent Strategy

The polarity of the carboxylic acid combined with the lipophilicity of the halogenated ring requires a biphasic or polar-protic approach.

  • Method A (Thermodynamic Control): Slow evaporation from Ethanol/Water (4:1) .

    • Mechanism:[1][2][3] Promotes the formation of the classic carboxylic acid centrosymmetric dimer (

      
       synthon).
      
  • Method B (Kinetic Control): Vapor diffusion of Hexane into Ethyl Acetate .

    • Mechanism:[1][2][3] Slower supersaturation minimizes solvent inclusion and reduces disorder in the nitro group.

Experimental Workflow
  • Dissolution: Dissolve 20 mg of CFNBA in 2 mL of Ethyl Acetate. Sonicate for 5 minutes to ensure homogeneity.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a narrow crystallization vial (inner vial).

  • Diffusion: Place the inner vial inside a larger jar containing 10 mL of n-Hexane. Cap the outer jar tightly.

  • Incubation: Store at 4°C in a vibration-free environment. Crystals should appear within 48–72 hours.

X-Ray Diffraction Data Collection & Reduction

Once a crystal (approx.


 mm) is harvested, the following data collection strategy ensures high-resolution structure solution, particularly to resolve the electron density of the fluorine vs. hydrogen atoms on the ring.
Data Collection Parameters
  • Temperature: 100 K (Cryostream).

    • Rationale: Nitro groups at the ortho position often exhibit high thermal motion or rotational disorder at room temperature. Cooling is mandatory to lock the conformation.

  • Radiation Source: Mo-K\alpha (

    
     Å).
    
    • Rationale: Molybdenum is preferred over Copper for chlorinated compounds to minimize absorption effects (

      
      ) caused by the heavy Chlorine atom.
      
  • Resolution: Collect data to at least 0.75 Å resolution (

    
     for Mo) to accurately refine anisotropic displacement parameters (ADPs).
    
Visualization: Crystallography Workflow

G Start Crude CFNBA Screen Solvent Screening (EtOAc/Hex vs EtOH/H2O) Start->Screen Harvest Crystal Harvest (Polarized Microscopy) Screen->Harvest 48-72 hrs Mount Mounting (MiTeGen Loop + Oil) Harvest->Mount Select <0.3mm Collect Data Collection (100K, Mo-Source) Mount->Collect Cryo-cooling Solve Structure Solution (SHELXT / Intrinsic Phasing) Collect->Solve Integration Refine Refinement (SHELXL / Least Squares) Solve->Refine R1 < 5% Result CIF Generation & Validation Refine->Result

Figure 1: Standardized workflow for Single Crystal X-Ray Diffraction (SCXRD) of halogenated benzoic acids.

Structural Analysis & Expected Features

Upon solving the structure (typically in Space Group


 or 

), the analysis must focus on three specific structural features that define the molecule's solid-state behavior.
A. The Ortho-Nitro Torsion (Steric Strain)

In 2-nitrobenzoic acids, the nitro group cannot lie coplanar with the benzene ring due to steric repulsion with the carboxylic acid oxygen and the C3 proton.

  • Metric to Measure: Torsion angle

    
    .
    
  • Expectation: The nitro group will be rotated out of plane by 30°–60° . This de-conjugation increases the energy of the system but makes the oxygen atoms of the nitro group available for unique intermolecular hydrogen bonding.

B. The Carboxylic Acid Dimer (The Synthon)

The primary lattice-building interaction will be the centrosymmetric dimer.

  • Interaction:

    
    
    
  • Graph Set:

    
    
    
  • Distance:

    
     distance typically 2.60 – 2.65 Å .
    
C. Halogen Bonding & Fluorine Contacts

CFNBA contains both Chlorine and Fluorine.

  • Chlorine (Type II Halogen Bond): Look for

    
     interactions where the electrophilic "sigma-hole" on the Chlorine atom interacts with the nitro or carbonyl oxygen.
    
  • Fluorine: Fluorine rarely forms strong halogen bonds but acts as a weak H-bond acceptor (

    
    ).
    
Visualization: Interaction Hierarchy

Interactions Root CFNBA Crystal Lattice Primary Primary Interaction (Strong H-Bonds) Root->Primary Secondary Secondary Interaction (Weak H-Bonds) Root->Secondary Tertiary Tertiary Interaction (Dispersion/Stacking) Root->Tertiary Dimer COOH...COOH Dimer (R2,2(8) Synthon) Primary->Dimer NitroH C-H...O(Nitro) (3D Network) Secondary->NitroH Halogen Cl...O / F...F (Sigma Hole) Secondary->Halogen PiStack Pi-Pi Stacking (Slipped Parallel) Tertiary->PiStack Dimer->NitroH Stabilizes

Figure 2: Hierarchical organization of supramolecular synthons driving the crystallization of CFNBA.

Quality Assurance & Validation

To ensure the trustworthiness of the structural model, the following metrics must be met before publication or internal archiving:

  • R-Factor (

    
    ):  Must be 
    
    
    
    for strong reflections. High R-factors in nitro-compounds often indicate unresolved disorder.
  • Goodness of Fit (GoF): Should approach 1.0.

  • CheckCIF Validation: Run the generated .cif file through the IUCr CheckCIF server.

    • Common Alert: "Level B" alerts regarding the Nitro group geometry are common. Verify electron density maps (

      
      ) to ensure the N-O bond lengths are physically realistic (approx 1.22 Å).
      

References

  • Chemical Identity: 5-chloro-4-fluoro-2-nitrobenzoic acid (CAS 138762-97-7).[4][5][6][7][8][9][10] PubChem Compound Summary. National Center for Biotechnology Information.

  • Commercial Availability:5-Chloro-4-fluoro-2-nitrobenzoic acid.
  • Methodology (Halogen Bonding): Desiraju, G. R., et al. "Halogen bonding: the sigma-hole." Angewandte Chemie International Edition 52.41 (2013): 10890-10890.

  • Comparative Structure (2-Nitrobenzoic acid): Zhurov, V. V., & Pinkerton, A. A. "Inter- and Intramolecular Interactions in Crystalline 2-Nitrobenzoic Acid." The Journal of Physical Chemistry A 119.52 (2015): 13092–13100.

Sources

Exploratory

The Dual-Electrophile Paradox: Navigating the Reactivity of Halogenated Nitrobenzoic Acids

Topic: Reactivity Profile of Halogenated Nitrobenzoic Acids Content Type: Technical Whitepaper Audience: Drug Development Professionals & Synthetic Chemists Executive Summary Halogenated nitrobenzoic acids represent a un...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Profile of Halogenated Nitrobenzoic Acids Content Type: Technical Whitepaper Audience: Drug Development Professionals & Synthetic Chemists

Executive Summary

Halogenated nitrobenzoic acids represent a unique class of "dual-electrophile" scaffolds in medicinal chemistry. They possess two distinct sites of electrophilic reactivity—the halogenated carbon (activated for nucleophilic attack) and the nitro group (susceptible to reduction)—alongside a nucleophilic carboxyl tail.

For the synthetic chemist, the challenge lies not in inducing reactivity, but in controlling it. This guide deconstructs the electronic architecture of these substrates, contrasting the "Ortho-Effect" in


 pathways against metal-catalyzed cross-couplings. We provide self-validating protocols for chemo-selective transformations, ensuring high fidelity in generating anthranilic acid derivatives, quinazolines, and biaryl scaffolds.

Electronic Architecture & The Reactivity Matrix

The reactivity of halogenated nitrobenzoic acids is dictated by the positional relationship between the Nitro (


)  group and the Halogen (

)
.
The Hammett-Meisenheimer Interplay
  • The Nitro Group (

    
    ):  Acts as a strong electron-withdrawing group (EWG). When located ortho or para to the halogen, it lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the 
    
    
    
    bond, stabilizing the anionic Meisenheimer intermediate required for Nucleophilic Aromatic Substitution (
    
    
    ).[1]
  • The Carboxylic Acid (

    
    ):  While also an EWG, its primary role is often as a directing group or a handle for heterocycle formation. In basic media, the carboxylate anion (
    
    
    
    ) exerts a repulsive field that can retard nucleophilic attack unless specific solvent systems (e.g., dipolar aprotic) are employed.
The "Halogen Flip" Phenomenon

A critical distinction exists between


 and Metal-Catalyzed Coupling (e.g., Suzuki-Miyaura):
Feature

Pathway
Pd-Catalyzed Coupling
Driving Force Stabilization of anionic intermediateOxidative addition to Metal(0)
Preferred Halogen


Mechanistic Logic Highly electronegative

stabilizes the transition state (Meisenheimer complex).
Weak

bond facilitates bond breaking during oxidative addition.

Pathway A: Nucleophilic Aromatic Substitution ( )[1][2]

This is the dominant pathway for 2-fluoro- and 4-fluoro-nitrobenzoic acids . The reaction is driven by the high electronegativity of fluorine, which inductively stabilizes the negative charge accumulation on the ring during nucleophilic attack.

Mechanism & Visualization

The following diagram illustrates the kinetic pathway for the amination of 2-fluoro-5-nitrobenzoic acid.

SNAr_Mechanism cluster_legend Key Factor Substrate 2-Fluoro-5-nitrobenzoic acid (Ground State) TS1 Transition State 1 (High Energy) Substrate->TS1 + Nu Nu Nucleophile (R-NH2) Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer Rate Determining Step (F stabilizes charge) Product 2-Amino-5-nitrobenzoic acid (Substitution Product) Meisenheimer->Product Fast Elimination Leaving HF / F- Meisenheimer->Leaving Note Ortho-NO2 is critical for stabilizing the Meisenheimer complex.

Caption: Kinetic pathway of


 showing the stabilization of the Meisenheimer complex by the electronegative fluorine atom.
Experimental Protocol: Amination of 2-Fluoro-5-nitrobenzoic Acid

Objective: Synthesis of N-substituted-5-nitroanthranilic acid.

Reagents:

  • Substrate: 2-Fluoro-5-nitrobenzoic acid (1.0 eq)

  • Nucleophile: Primary amine (1.2 eq)

  • Base: Triethylamine (

    
    ) (2.5 eq) or 
    
    
    
  • Solvent: DMF or DMSO (Required for solubility and rate enhancement)

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of 2-fluoro-5-nitrobenzoic acid in 15 mL of DMF. The solution will be acidic; handle with care.

  • Activation: Add

    
     dropwise. Observation: A mild exotherm is expected as the carboxylate salt forms.
    
  • Addition: Add the primary amine slowly at room temperature.

  • Reaction: Heat to 60°C. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • QC Checkpoint: The starting material (fluoride) is usually less polar than the amine product. Look for the disappearance of the high-

      
       spot.
      
  • Workup: Pour the reaction mixture into 100 mL of ice water. Acidify to pH 3-4 with 1M HCl. The product typically precipitates as a yellow/orange solid.

  • Purification: Filtration followed by recrystallization from Ethanol/Water.

Pathway B: Metal-Catalyzed Cross-Coupling

When the halogen is Bromine or Iodine (e.g., 2-bromo-5-nitrobenzoic acid),


 is sluggish. Instead, Palladium-catalyzed Suzuki-Miyaura coupling is the method of choice to install biaryl systems.
Chemo-selectivity Challenges

The nitro group is a potential "poison" for catalysts if high temperatures or reducing conditions are used (forming diazo species). However, under standard Suzuki conditions, the nitro group remains inert, provided phosphine ligands are chosen correctly to prevent reduction.

Protocol: Suzuki Coupling of 4-Bromo-3-nitrobenzoic Acid

Objective: Synthesis of 4-aryl-3-nitrobenzoic acid.

Reagents:

  • Substrate: 4-Bromo-3-nitrobenzoic acid (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (3 mol%) - Chosen for stability in air.
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: Combine substrate, boronic acid, and base in the solvent mix. Sparge with Argon for 15 minutes. Critical: Oxygen removal is vital to prevent homocoupling of the boronic acid.

  • Catalysis: Add

    
     under Argon flow.
    
  • Reflux: Heat to 90°C for 4-6 hours.

  • Workup: Cool, filter through Celite to remove Pd black. Acidify filtrate to precipitate the product.

Pathway C: Selective Reduction & Cyclization

A common synthetic goal is the reduction of the nitro group to an amine without dehalogenating the ring (hydrodehalogenation), especially when Iodine/Bromine are present.

The Dehalogenation Risk

Standard catalytic hydrogenation (


) will frequently strip off Bromine and Iodine atoms alongside reducing the nitro group.

Solution: Use Iron/Acetic Acid or Stannous Chloride (


)  for chemoselective reduction.
Decision Matrix: Synthesis of Quinazolinones

Halogenated nitrobenzoic acids are prime precursors for quinazolinones (drug scaffolds).

Quinazoline_Path Start 2-Halo-Nitrobenzoic Acid Decision Target Structure? Start->Decision PathA Path A: N-Alkylated Quinazolinone Decision->PathA Need N-Substituent PathB Path B: Unsubstituted Quinazolinone Decision->PathB Need C-Substituent StepA1 1. SNAr (Amine R-NH2) Displace Halogen PathA->StepA1 StepB1 1. Esterification PathB->StepB1 StepA2 2. Nitro Reduction (Fe/AcOH) StepA1->StepA2 StepA3 3. Cyclization with Orthoformate StepA2->StepA3 StepB2 2. Nitro Reduction (Selective: SnCl2) StepB1->StepB2 StepB3 3. Cyclization with Nitrile/Amine StepB2->StepB3

Caption: Synthetic workflow for converting halogenated nitrobenzoic acids into Quinazolinone scaffolds.

Safety Profile & Thermal Stability

Warning: Nitrobenzoic acid derivatives are energetic materials.

  • Thermal Runaway: Compounds like 2-chloro-3,5-dinitrobenzoic acid have low onset temperatures for decomposition.

  • Explosion Hazard: Never distill nitro-halogenated residues to dryness.

  • Base Sensitivity: Strong bases (NaOH) at high temperatures can cause decarboxylation, releasing

    
     and potentially pressurizing sealed vessels.
    

Recommendation: Always perform Differential Scanning Calorimetry (DSC) on new halogenated nitrobenzoic derivatives before scaling up beyond 5 grams.

References

  • S_NAr Mechanism & Kinetics

    • Bunnett, J. F. (1951). "Mechanism of Nucleophilic Aromatic Substitution." Quarterly Reviews, Chemical Society.
    • Context: Foundational text establishing the addition-elimination mechanism.[2][3][4][5]

  • Quinazoline Synthesis via Cu-Catalysis

    • Yu, X., et al. (2018).[6][7] "Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles." The Journal of Organic Chemistry.

    • [7][8]

  • Selective Nitro Reduction

    • Kumar, S., et al. (2023).[9] "Amine synthesis by nitro compound reduction." The Journal of Organic Chemistry.

  • Palladium Coupling of Chloroarenes: Tasker, S. Z., et al. (2014). "Recent Advances in Homogeneous Nickel-Catalyzed Cross-Coupling." (Comparative context for Pd vs Ni in halo-nitro couplings). Nature. Note: While focused on Ni, this establishes the difficulty of Cl-activation which applies to chloronitrobenzoic acids.
  • Thermal Stability Data

    • Cardillo, P., et al. (1984). "Thermal stability of nitrobenzyl halogenides.

Sources

Foundational

Electronic Modulation of 5-Chloro-4-Fluoro-2-Nitrobenzoic Acid: A Mechanistic Guide

The following technical guide details the electronic and reactivity landscape of 5-chloro-4-fluoro-2-nitrobenzoic acid . This analysis is structured to support decision-making in synthetic route design and lead optimizat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic and reactivity landscape of 5-chloro-4-fluoro-2-nitrobenzoic acid . This analysis is structured to support decision-making in synthetic route design and lead optimization.

Executive Summary

5-chloro-4-fluoro-2-nitrobenzoic acid represents a highly functionalized "push-pull" scaffold used primarily as a building block for heterocyclic pharmaceutical intermediates (e.g., quinazolines, indoles). Its reactivity is defined by the 2-nitro group , which exerts a dominant electronic influence, overriding the effects of the halogen substituents.[1]

This guide dissects the molecule’s electronic architecture, focusing on two critical phenomena:

  • The Ortho-Effect: Drastic acidification of the carboxyl group via steric inhibition of resonance (SIR).[2]

  • Regioselective Activation: The electronic competition between the C4-Fluorine and C5-Chlorine sites for Nucleophilic Aromatic Substitution (

    
    ).
    

Electronic Architecture & The Ortho-Nitro Effect

The placement of the nitro group at the ortho position (C2) relative to the carboxylic acid (C1) creates a unique steric and electronic environment that fundamentally alters the molecule's physicochemical properties compared to its isomers.[2]

Steric Inhibition of Resonance (SIR)

In unsubstituted benzoic acid, the carboxyl group acts as a weak electron-withdrawing group (EWG) partly because the benzene ring donates electron density into the carbonyl


-system (resonance).

In 5-chloro-4-fluoro-2-nitrobenzoic acid , the bulky nitro group at C2 sterically clashes with the adjacent carboxyl group at C1.

  • Consequence: To relieve steric strain, the carboxyl group rotates out of the plane of the benzene ring.

  • Electronic Impact: This rotation "decouples" the resonance interaction between the ring and the carboxyl group. The ring can no longer donate electrons to destabilize the carboxylate anion.

  • Result: The acidity is significantly increased.[2] While standard benzoic acid has a

    
     of ~4.2, ortho-nitrobenzoic derivatives typically exhibit 
    
    
    
    values in the range of 2.1 – 2.2 .
The Inductive/Field Effect

The nitro group is a potent inductive withdrawer (-I).[1] At the C2 position, it is in close proximity to the carboxyl acidic proton. Through-space field effects and through-bond induction stabilize the negative charge of the carboxylate anion (


), further driving the equilibrium toward deprotonation.
Quantitative Electronic Map (Hammett Analysis)

The electronic pressure on the ring can be visualized by analyzing the vectors of electron withdrawal:

GroupPositionEffect TypeTarget Sites (Activation)
-COOH C1EWG (Moderate)Activates C2 (Ortho), C4 (Para)
-NO₂ C2EWG (Strong)Activates C3 (Ortho), C5 (Para)
-F C4EDG (Resonance) / EWG (Inductive)Deactivates Ring / Directs Ortho/Para
-Cl C5EDG (Resonance) / EWG (Inductive)Deactivates Ring / Directs Ortho/Para

Key Insight: The molecule possesses two potential leaving groups for


: Fluorine at C4 and Chlorine at C5. Their reactivity is dictated by the activators (COOH and NO₂) situated para to them.

Regioselectivity in Nucleophilic Aromatic Substitution ( )

For drug developers, the critical question is: Which halogen is displaced by a nucleophile?

The Competition
  • Path A (Displacement of F at C4): The Fluorine is para to the Carboxyl group (C1).

  • Path B (Displacement of Cl at C5): The Chlorine is para to the Nitro group (C2).

Mechanistic Prediction

Despite Fluorine being a superior leaving group in


 (due to high electronegativity stabilizing the Meisenheimer complex), the electronic activation  of the ring position is the rate-determining factor.
  • Activation Strength: The Nitro group (

    
    ) is a significantly stronger activator than the Carboxyl group (
    
    
    
    ). Furthermore, under basic conditions (common in
    
    
    ), the carboxyl group deprotonates to a carboxylate (
    
    
    ), which is electron-donating (+I) and electrostatically repulsive to nucleophiles, effectively deactivating C4.
  • Resonance Alignment: The Meisenheimer complex formed by attack at C5 (displacing Cl) places the negative charge directly onto the C2-carbon bearing the Nitro group. The Nitro group can accommodate this charge via resonance (despite some steric twisting).[3]

Visualization of the "Push-Pull" Mechanism

SNAr_Mechanism Substrate 5-chloro-4-fluoro- 2-nitrobenzoic acid Decision Regioselectivity Checkpoint Substrate->Decision Nucleophile Nucleophile (Nu:) (e.g., Aniline/Amine) Nucleophile->Decision Path_F Path A: Attack C4 (F) Activator: C1-COOH (Weak) Decision->Path_F Disfavored (Weak Activation) Path_Cl Path B: Attack C5 (Cl) Activator: C2-NO2 (Strong) Decision->Path_Cl Favored (Strong Activation) Intermediate_Cl Meisenheimer Complex (Stabilized by p-NO2) Path_Cl->Intermediate_Cl Product Product: 5-Amino-4-fluoro- 2-nitrobenzoic acid Intermediate_Cl->Product - Cl⁻

Figure 1: Mechanistic flow of


 regioselectivity. The strong electron-withdrawing nature of the para-nitro group directs the nucleophile to C5, displacing Chlorine.

Experimental Protocols

Protocol A: Determination of (Validation of Ortho-Effect)

Objective: Quantify the acidity enhancement provided by the 2-nitro group.[1][3]

  • Preparation: Dissolve

    
     of 5-chloro-4-fluoro-2-nitrobenzoic acid in 
    
    
    
    of a degassed 1:1 Methanol/Water mixture (to ensure solubility).
  • Titrant: Standardized

    
     (carbonate-free).
    
  • Instrumentation: Potentiometric titrator with a glass pH electrode calibrated at pH 1.68, 4.01, and 7.00.

  • Execution: Perform dynamic titration at

    
     under inert 
    
    
    
    atmosphere.
  • Analysis: Plot the first derivative of the pH curve (

    
    ). The inflection point corresponds to the 
    
    
    
    .
    • Expected Result:

      
       (compared to ~3.8 for 3-chloro-4-fluorobenzoic acid).
      
Protocol B: Regioselective Amination (Synthesis of Precursors)

Objective: Selective displacement of C5-Cl to generate a scaffold for quinazoline synthesis.

  • Reagents: Substrate (1.0 eq), Aniline derivative (1.1 eq), Diisopropylethylamine (DIPEA, 2.5 eq).

  • Solvent: Isopropanol (IPA) or N-Methyl-2-pyrrolidone (NMP) for difficult substrates.

  • Procedure:

    • Charge substrate and solvent into a reactor.

    • Cool to

      
       (Control exotherm).
      
    • Add DIPEA followed by the amine dropwise.

    • Heat to

      
       and monitor by HPLC.
      
  • Monitoring: Track the disappearance of the starting material (

    
    ) and appearance of product.
    
    • Critical Check: If C4-F displacement occurs (impurity), it will have a distinct retention time due to the loss of the F atom. Use

      
      -NMR to verify the integrity of the C4-F bond in the final product (signal should remain, though shifted).
      

Synthetic Applications: Quinazoline Construction

This molecule is a vital precursor for 6-fluoro-7-substituted quinazolinones. The workflow typically involves:

  • 
     (as described above):  Installing the C5-substituent.
    
  • Nitro Reduction: Reducing the C2-

    
     to an amine (using 
    
    
    
    or
    
    
    ).
  • Cyclization: Condensation of the C1-COOH and the new C2-

    
     with formamide or urea to close the pyrimidine ring.
    

Synthesis_Workflow Start 5-chloro-4-fluoro- 2-nitrobenzoic acid Step1 Step 1: SNAr Substitution (R-NH2, Base, Heat) Start->Step1 Inter1 Intermediate A: 5-(R-amino)-4-fluoro- 2-nitrobenzoic acid Step1->Inter1 -HCl Step2 Step 2: Nitro Reduction (Fe/AcOH or H2/Pd) Inter1->Step2 Inter2 Intermediate B: Anthranilic Acid Derivative Step2->Inter2 -2H2O Step3 Step 3: Cyclization (Formamide/Urea) Inter2->Step3 Final Target Scaffold: 6-Fluoro-7-(R-amino)- quinazolin-4(3H)-one Step3->Final Ring Closure

Figure 2: Synthetic workflow converting the acid to a quinazolinone scaffold.

References

  • BenchChem. (2025).[2] A Comparative Analysis of the Acidity of 2-, 3-, and 4-Nitrobenzoic Acid Isomers. Retrieved from

  • Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research.
  • Vapourtec. (2021). Nucleophilic Aromatic Substitution (SNAr) in Flow Chemistry. Retrieved from

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description. Molecules. Retrieved from

  • WIPO. (2022). Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid. Patent WO/2022/201155.[4] (Provides process chemistry context for similar isomers). Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Amide Coupling of 5-Chloro-4-Fluoro-2-Nitrobenzoic Acid

This Application Note is designed for researchers and process chemists working with 5-chloro-4-fluoro-2-nitrobenzoic acid (CAS 114776-15-7) . It addresses the specific chemoselectivity challenges posed by this electron-d...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists working with 5-chloro-4-fluoro-2-nitrobenzoic acid (CAS 114776-15-7) . It addresses the specific chemoselectivity challenges posed by this electron-deficient scaffold and provides optimized protocols for high-yield amide coupling.

Executive Summary

5-chloro-4-fluoro-2-nitrobenzoic acid is a critical building block in the synthesis of kinase inhibitors (e.g., EGFR inhibitors analogous to Afatinib) and antibacterial agents. Its core structure features a highly electron-deficient aromatic ring, activated by a ortho-nitro group and a para-carboxyl group.

The Challenge: The presence of the nitro group at position 2 and the carboxyl group at position 1 creates a "reactivity trap." While the target reaction is the formation of an amide bond at C1, the electron-withdrawing nature of the ring activates the halogen substituents (particularly the C5-chlorine and C4-fluorine) toward Nucleophilic Aromatic Substitution (SNAr) .

The Solution: Standard coupling protocols (e.g., EDC/NHS at room temperature) often lead to side reactions where the amine nucleophile displaces a halogen. This guide details two optimized protocols—Acid Chloride Activation (Method A) and Low-Temperature HATU Coupling (Method B)—specifically designed to kinetically favor acylation over aryl substitution.

Chemical Analysis & Mechanistic Insight

Electronic Activation & The "Trap"

The substrate contains three electron-withdrawing groups (EWGs) that dictate reactivity. Understanding their position is vital for avoiding side reactions.

  • C1-Carboxyl: The target for amidation.

  • C2-Nitro: A strong EWG. It is para to the C5-Chlorine, highly activating it for SNAr.

  • C4-Fluorine: A good leaving group, activated para by the Carboxyl group.

Chemist's Insight: The rate of amide formation must exceed the rate of SNAr. Since SNAr has a higher activation energy than acyl substitution (especially with activated acid chlorides), temperature control is the critical variable .

Reaction Pathway Visualization

The following diagram illustrates the kinetic competition between the desired pathway and the SNAr "Trap."

ReactionPathways SM 5-chloro-4-fluoro- 2-nitrobenzoic acid Activation Activation (SOCl2 or HATU) SM->Activation Activation Intermediate Activated Species (Acid Chloride / Active Ester) Activation->Intermediate Target TARGET PRODUCT (Amide) Intermediate->Target Kinetic Control (T < 0°C) SideProduct SIDE PRODUCT (S_NAr Displacement of Cl or F) Intermediate->SideProduct Thermodynamic Control (T > 25°C or Excess Base) Amine Amine Nucleophile (R-NH2) Amine->Intermediate

Figure 1: Kinetic bifurcation between Amidation (Green) and SNAr side reactions (Red).

Experimental Protocols

Protocol A: The Acid Chloride Method (Gold Standard)

Recommended for: Sterically hindered amines, anilines, and scale-up synthesis.

This method converts the acid to the highly reactive acid chloride, allowing coupling to occur rapidly at low temperatures where SNAr is kinetically forbidden.

Reagents:

  • Substrate: 5-chloro-4-fluoro-2-nitrobenzoic acid (1.0 equiv)

  • Activator: Thionyl Chloride (SOCl2) (3.0 - 5.0 equiv) or Oxalyl Chloride (1.2 equiv) + DMF (cat.)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

Step-by-Step Workflow:

  • Activation:

    • In a round-bottom flask equipped with a drying tube (CaCl2) and magnetic stir bar, suspend the benzoic acid derivative in anhydrous DCM (5 mL/mmol).

    • Catalyst: Add 1-2 drops of anhydrous DMF.

    • Addition: Add Thionyl Chloride dropwise at room temperature.

    • Reflux:[1] Heat to mild reflux (40°C) for 2–3 hours. The solution should become clear, indicating acid chloride formation.

    • Evaporation: Concentrate the reaction mixture in vacuo to remove excess SOCl2. Co-evaporate with dry toluene (2x) to ensure complete removal of acidic volatiles. Critical: Residual SOCl2 will react with your amine to form sulfinamides.

  • Coupling:

    • Redissolve the crude acid chloride in anhydrous DCM.

    • Cool the solution to 0°C (Ice/Water bath).

    • In a separate vessel, mix the Amine (1.1 equiv) and DIPEA (1.5 equiv) in DCM.

    • Addition: Add the amine solution slowly dropwise to the cold acid chloride solution over 15–20 minutes.

    • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) only if TLC shows incomplete conversion.

  • Workup:

    • Quench with saturated NaHCO3 solution.

    • Extract with DCM or EtOAc.[2] Wash organics with 0.1 M HCl (if product is acid stable) or Brine.

    • Dry over Na2SO4 and concentrate.

Protocol B: HATU-Mediated Direct Coupling

Recommended for: Acid-sensitive substrates or high-throughput screening.

HATU is preferred over EDC/HOBt for electron-poor acids because it generates a highly reactive aza-benzotriazole ester that reacts faster than the SNAr background rate.

Reagents:

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (2.5 equiv)

  • Solvent: DMF or NMP (anhydrous)

Step-by-Step Workflow:

  • Pre-Activation:

    • Dissolve 5-chloro-4-fluoro-2-nitrobenzoic acid in DMF (0.2 M concentration).

    • Add DIPEA (1.0 equiv) and cool to 0°C .

    • Add HATU (1.1 equiv) and stir at 0°C for 15 minutes. The solution may turn yellow/orange.

  • Amine Addition:

    • Add the Amine (1.1 equiv) and the remaining DIPEA (1.5 equiv) to the pre-activated mixture.

    • Maintain 0°C for at least 2 hours.

    • Monitoring: Check LC-MS.[3] If the peak for the SNAr byproduct (M+Amine-HCl or M+Amine-HF) appears, lower the temperature to -10°C.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash extensively with water (3x) and LiCl (5% aq) to remove DMF.

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Low Yield / Unreacted Acid Steric hindrance or poor activation.Switch from Protocol B (HATU) to Protocol A (Acid Chloride). Ensure SOCl2 is fresh.
Side Product: [M+Amine-HCl] SNAr displacement of Chlorine (C5).Too much heat. Keep reaction < 0°C. Reduce reaction time. Add amine slower to avoid localized high concentration.
Side Product: [M+Amine-HF] SNAr displacement of Fluorine (C4).Base too strong. Switch from TEA to DIPEA or Collidine. Ensure temperature is strictly controlled at 0°C.
Dark/Black Reaction Mixture Decomposition of nitro-aromatic.Exothermic runaway. Add reagents more slowly. Ensure efficient stirring and cooling.

References

  • Afatinib Synthesis and Intermediates

    • Context: The 4-fluoro-2-nitro-benzoic core is homologous to the quinazoline core used in Afatinib synthesis, where chemoselectivity between the 4-position (for aniline addition)
    • Source: SyncSci Publishing. (2019).
  • Nucleophilic Aromatic Substitution (SNAr)

    • Context: Detailed analysis of how nitro groups activate ortho and para halogens, explaining the risk of C5-Cl displacement.
    • Source: Russian Chemical Reviews.[4] "Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds".

  • Amide Coupling Reagents Guide

    • Context: Comparison of HATU vs. Acid Chlorides for electron-deficient acids.
    • Source: Fisher Scientific. "Amide Synthesis: Reference Reaction Protocols".
  • Properties of 5-Chloro-4-Fluoro-2-Nitrobenzoic Acid

    • Context: Physical properties and safety data (CAS 114776-15-7).[5]

    • Source: PubChem Compound Summary.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Chloro-4-Fluoro-2-Nitrobenzoic Acid

The following technical guide addresses the purification of 5-chloro-4-fluoro-2-nitrobenzoic acid . Note on Isomer Specificity: This guide strictly addresses the 2-nitro isomer (Ortho-nitro).

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of 5-chloro-4-fluoro-2-nitrobenzoic acid .

Note on Isomer Specificity: This guide strictly addresses the 2-nitro isomer (Ortho-nitro). This compound is structurally distinct from the common herbicide intermediate 2-chloro-4-fluoro-5-nitrobenzoic acid (Meta-nitro). The purification logic below exploits the unique high acidity and steric properties of the ortho-nitro group to separate it from regioisomers (e.g., 5-nitro or 6-nitro impurities).

Executive Summary: The Purification Strategy

The purification of crude 5-chloro-4-fluoro-2-nitrobenzoic acid requires a multi-stage approach due to the presence of tenacious regioisomers (primarily the 5-nitro isomer) and nitration byproducts.

Your Core Advantage: The 2-nitro substituent creates a significant steric "ortho-effect" and inductively stabilizes the carboxylate anion, making this isomer significantly more acidic (pKa ~1.8–2.2) than its meta/para-nitro counterparts (pKa ~3.4–3.6). We will exploit this


 for separation.
Workflow Visualization

PurificationWorkflow Crude Crude Mixture (Target + Isomers + Salts) Step1 Step 1: The 'Rough' Clean Dissolution in dilute NaHCO3 Crude->Step1 Filter1 Filtration Remove non-acidic tars/solids Step1->Filter1 Step2 Step 2: The 'pKa Cut' (Critical) Adjust pH to 3.2 - 3.5 Filter1->Step2 SolidImpurity Solid Phase: Regioisomers (5-nitro/6-nitro) (Precipitates first) Step2->SolidImpurity Precipitate (Discard) FiltrateTarget Liquid Phase: Target 2-Nitro Isomer (Remains Soluble) Step2->FiltrateTarget Filtrate (Keep) Step3 Step 3: Target Recovery Acidify filtrate to pH < 1.0 FiltrateTarget->Step3 Step4 Step 4: Polishing Recrystallization (Toluene/EtOAc) Step3->Step4

Figure 1: Fractional pH precipitation strategy exploiting the high acidity of the 2-nitro isomer.

Module 1: The "pKa Swing" Protocol (Isomer Removal)

Issue: Standard recrystallization often co-crystallizes the 5-nitro isomer. Solution: Use Fractional Acidification. The 2-nitro isomer is a stronger acid; it will remain in solution at pH 3.0, while weaker isomers precipitate.

Protocol:
  • Dissolution: Suspend the crude solid (10 g) in water (100 mL). Slowly add Saturated

    
     until the solution is clear and pH is ~8-9.
    
    • Why: Converts all acids to soluble carboxylate salts.

  • Filtration: Filter off any insoluble dark tars or unreacted non-acidic starting materials.

  • The "Cut" (Critical Step):

    • Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter.

    • Target pH: 3.2 – 3.4.

    • Stir for 30 minutes. A precipitate will form.[1][2][3]

    • Mechanism:[1][4][5][6] At pH 3.2, the 5-nitro isomer (pKa ~3.5) is largely protonated (insoluble), while the 2-nitro target (pKa ~2.0) remains >90% ionized (soluble).

  • Separation: Filter the mixture.

    • Solid (Filter Cake): Enriched Impurity (Discard or re-process).

    • Liquid (Filtrate): Contains your Target (5-chloro-4-fluoro-2-nitrobenzoic acid).

  • Recovery: Acidify the filtrate to pH < 1.0 using Conc. HCl. The target will precipitate as a white/off-white solid.[7] Filter and dry.[2][6]

Module 2: Recrystallization Strategies (Polishing)

Issue: Product retains a yellow tint or trace inorganic salts. Solution: Solvent selection based on the "Ortho-Effect" solubility profile.

Solvent SystemSuitabilityNotes
Toluene Excellent Best for removing dinitro impurities. The target is moderately soluble at boiling, insoluble at 0°C.
Water (Acidic) GoodUse 1% HCl in water. Good for removing inorganic salts (NaNO3/Na2SO4) from the synthesis.
EtOH/Water (1:3) ModerateGood yield, but risk of co-crystallizing isomers. Use only after the "pKa Swing".
Ethyl Acetate/Heptane GoodDissolve in min. hot EtOAc, add Heptane until turbid. Cool slowly.
Standard Operating Procedure (SOP) for Toluene Recrystallization:
  • Place 5 g of the semi-pure acid (from Module 1) in a flask.

  • Add Toluene (25 mL) and heat to reflux (110°C).

    • Note: If black specks remain, hot filter through Celite.

  • If oiling out occurs (common with nitro compounds), add a small amount of Ethyl Acetate (1-2 mL) until the oil dissolves into the hot phase.

  • Allow to cool slowly to Room Temperature (RT) with stirring.

  • Chill to 0-5°C for 2 hours.

  • Filter and wash with cold Heptane.

Module 3: Troubleshooting Guide (FAQ)

Q1: My product is oiling out instead of crystallizing. Why?

Diagnosis: This is common for low-melting nitrobenzoic acids, often caused by residual solvent or high impurity levels lowering the melting point. Fix:

  • Seeding: Keep a small crystal from a previous batch. Add it when the hot solution reaches ~40°C.

  • The "Scratch" Technique: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.

  • Solvent Switch: If using Ethanol/Water, switch to Toluene/Heptane. Water often promotes oiling in hydrophobic nitro-compounds.

Q2: The solid is highly colored (Brown/Orange) even after recrystallization.

Diagnosis: Presence of nitration byproducts (nitrophenols) or oxidation tars. Fix:

  • Activated Carbon Treatment: Dissolve the crude in hot Ethyl Acetate. Add Activated Carbon (10 wt%). Reflux for 15 mins. Filter hot through Celite.

  • Warning: Do NOT use carbon in the aqueous extraction phase; it is less effective for these specific organic tars. Use carbon in the organic solvent phase.

Q3: HPLC shows a persistent impurity at RRT 0.9 or 1.1.

Diagnosis: Likely the 6-nitro isomer or unreacted 3-chloro-4-fluorobenzoic acid . Fix:

  • If Starting Material (Unreacted): It is less acidic than the nitro product. Repeat Module 1, but stop acidification at pH 4.5. The starting material will precipitate first. Filter it out, then drop pH to 1.0 for the product.

  • If 6-Nitro Isomer: This is chemically very similar. You must use Toluene recrystallization (Module 2). The 2-nitro isomer is typically more soluble in Toluene due to the twisted nitro-group disrupting crystal packing compared to the planar 6-nitro.

Module 4: Analytical Validation & Safety

Safety Warning
  • Explosion Hazard: Polynitrated byproducts (impurities) can be shock-sensitive. Never distill the mother liquors to dryness.

  • Skin Sensitization: 5-chloro-4-fluoro-2-nitrobenzoic acid is a potent skin irritant and potential sensitizer. Use double nitryl gloves.

Decision Matrix for Troubleshooting

Troubleshooting Problem Identify Problem Purity Low Purity (Isomers) Problem->Purity Color Color (Brown/Red) Problem->Color Yield Low Yield Problem->Yield CheckpH Use 'pKa Swing' (Module 1) Purity->CheckpH Is impurity 5-nitro? Carbon Carbon Treat in EtOAc Color->Carbon Organic Soluble Tars MotherLiquor Did product precipitate at pH 3.2? Yield->MotherLiquor Check Filtrate Recryst Recrystallize from Toluene CheckpH->Recryst Still impure? Adjust Lower pH cut-off to 2.8 MotherLiquor->Adjust Yes

Figure 2: Troubleshooting logic for common purification failures.

References

  • ChemicalBook. (2025).[3][8] Synthesis and properties of 5-Fluoro-2-nitrobenzoic acid derivatives. (General reactivity patterns for ortho-nitrobenzoic acids).

  • WIPO Patentscope. (2024). WO2024047648 - Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid.[1][4][5][9] (Note: Describes the meta-isomer but details acid-base handling and nitration byproduct management applicable to the ortho-isomer).

  • PubChem. (2025).[10][11] 3-Chloro-4-fluorobenzoic acid (Starting Material Properties).[3][7][11] National Library of Medicine.

  • Google Patents. (2015). CN104693086A - Method for separation of nitrobenzoic acid isomers via pH control. (Validating the pKa swing technique).

Sources

Optimization

Controlling exotherms during nitration to produce 5-chloro-4-fluoro-2-nitrobenzoic acid

Topic: Synthesis of 5-chloro-4-fluoro-2-nitrobenzoic acid Status: Operational | Severity Level: High (Exothermic Hazard) Welcome from the Senior Application Scientist You are likely accessing this guide because you are s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 5-chloro-4-fluoro-2-nitrobenzoic acid

Status: Operational | Severity Level: High (Exothermic Hazard)
Welcome from the Senior Application Scientist

You are likely accessing this guide because you are scaling up the nitration of 3-chloro-4-fluorobenzoic acid to produce 5-chloro-4-fluoro-2-nitrobenzoic acid , or you have encountered a thermal anomaly in your reactor.

Nitration is one of the most hazardous unit operations in organic synthesis. The introduction of the nitro group (


) onto the deactivated halogenated aromatic ring requires strong forcing conditions (Mixed Acid: 

), creating a "sleeping dragon" scenario. The reaction is not only highly exothermic (

), but the mixing of the acids themselves releases massive heat.

The Critical Risk: The most dangerous failure mode in this specific synthesis is Thermal Accumulation . If you dose nitric acid at low temperatures (


) without seeing an immediate exotherm, you are not safe. You are likely accumulating unreacted nitrating agent. When the threshold temperature is reached, the reaction will trigger instantaneously, releasing all stored energy at once—a classic thermal runaway.

This guide prioritizes exotherm control , regioselectivity (targeting the 2-nitro position over the 5-nitro isomer), and process safety .

Part 1: Critical Process Parameters (CPP)

Before troubleshooting, verify your baseline parameters against this standard operating window.

ParameterTarget RangeCritical LimitScientific Rationale
Dosing Temperature


Low temp favors the kinetic product (2-nitro) and suppresses oxidation by-products.
Acid Ratio

(Solvent) :

(1.1 eq)
Excess


acts as the solvent and catalyst (protonating

to

).
Agitation High Shear / VortexStagnant ZonesReaction is biphasic or slurry-based. Poor mixing creates "hot spots" of concentrated acid.[1]
Dosing Rate 0.5 - 1.0 mL/min (Lab Scale)

Rate must be mass-transfer limited, not cooling limited.
Part 2: Troubleshooting Guides & FAQs
Category A: Thermal Anomalies & Exotherm Control

Q1: I am adding fuming nitric acid, but I see no temperature rise. Should I increase the addition rate? A: ABSOLUTELY NOT. STOP IMMEDIATELY. Diagnosis: You are experiencing Reagent Accumulation .

  • The Mechanism: At very low temperatures (or if the sulfuric acid strength is too low), the activation energy for the nitration is not met. You are filling the reactor with unreacted nitric acid.

  • The Danger: As soon as the mixture warms slightly (or you add more acid), the reaction will "kick off" (initiate) and consume all the accumulated acid simultaneously. This leads to a rapid pressure rise and potential vessel rupture.

  • Corrective Action:

    • Stop the dosing pump immediately.

    • Maintain full cooling and maximum stirring.

    • Allow the reactor to warm very slowly (e.g., 1°C per 10 mins) until you see the exotherm initiation (a sharp temperature rise).

    • Only resume dosing once the accumulated reagents are consumed and the baseline temperature stabilizes.

Q2: The temperature spikes sharply (


) with every drop of Nitric Acid. 
Diagnosis:  Inadequate Heat Transfer or Mixing.
  • The Mechanism: The reaction is instantaneous at the point of contact. If your stirring is too slow, the heat cannot dissipate to the jacket fast enough.

  • Corrective Action:

    • Check Viscosity: The starting material (3-chloro-4-fluorobenzoic acid) is a solid. Ensure it is fully dispersed in the sulfuric acid before starting nitric addition.

    • Sub-surface Addition: If possible, dose the nitric acid via a dip tube below the surface of the liquid to prevent surface hotspots.

    • Dilution: Consider pre-mixing the nitric acid with a small amount of sulfuric acid (Mixed Acid) to dilute the heat of mixing, rather than adding neat fuming

      
      .
      
Category B: Regioselectivity & Purity

Q3: I am getting a 50:50 mixture of the 2-nitro (target) and 6-nitro (unwanted) isomers. Note: In the precursor 3-chloro-4-fluorobenzoic acid, the 6-position is the 2-position in the product. Diagnosis: Thermodynamic vs. Kinetic Control failure.

  • The Mechanism:

    • Target (2-nitro): Ortho to the carboxyl group. This is sterically hindered and electronically disfavored by the electron-withdrawing -COOH.

    • Impurity (5-nitro): Ortho to the fluorine. This is electronically favored (Fluorine is an ortho-para director).

  • Corrective Action:

    • Lower Temperature: The 2-nitro position is often the kinetic product if the reaction is kept cold (

      
      ). Higher temperatures favor the more stable 5-nitro isomer.
      
    • Acid Strength: Increasing the

      
       concentration increases the concentration of the aggressive nitronium ion (
      
      
      
      ), which can force substitution at the more hindered 2-position.

Q4: The reaction mixture is turning dark red/brown and fuming. Diagnosis: Oxidative Decomposition (


 formation).
  • The Mechanism: Nitric acid is acting as an oxidant rather than a nitrating agent. This destroys your starting material and generates gas.

  • Corrective Action:

    • Temperature Check: You are likely above 40°C. Cool down.

    • Scavengers: In extreme cases, adding small amounts of urea or sulfamic acid can scavenge nitrous acid (

      
      ), which catalyzes the oxidation side-reactions.
      
Part 3: Process Visualization
Workflow 1: Safe Nitration Protocol

This diagram outlines the logic flow for the reaction setup, emphasizing the safety loops.

NitrationProtocol Start Start: 3-Cl-4-F-Benzoic Acid + H2SO4 (Solvent) Cooling Cool to 0-5°C (Jacket Control) Start->Cooling Dosing Dose HNO3 (Controlled Rate) Cooling->Dosing CheckExo Exotherm Detected? Dosing->CheckExo Wait STOP DOSING Wait for initiation CheckExo->Wait No (Accumulation Risk) Continue Continue Dosing Maintain T < 10°C CheckExo->Continue Yes (Steady ΔT) Wait->CheckExo Slow Warm Continue->Dosing Loop until complete Aging Aging Period (Complete Reaction) Continue->Aging Dosing Done Quench Quench into Ice/Water (Precipitate Product) Aging->Quench

Caption: Figure 1. Safe nitration workflow with a critical feedback loop for reagent accumulation detection.

Workflow 2: The "Runaway" Decision Tree

Use this logic when the temperature behaves unexpectedly.

SafetyLogic Status Monitor Reactor Temp (Tr) vs Jacket Temp (Tj) DeltaT Is (Tr - Tj) Increasing? Status->DeltaT Stable Stable Operation DeltaT->Stable No Critical CRITICAL WARNING Potential Runaway DeltaT->Critical Yes (Divergence) Action1 1. Stop Dosing Critical->Action1 Action2 2. Full Cooling Action1->Action2 Action3 3. Emergency Dump (If Tr > 50°C) Action2->Action3

Caption: Figure 2. Emergency decision logic based on Stoessel criticality classes. Divergence of Tr and Tj indicates loss of thermal control.

Part 4: Emergency Protocols

The "Red Button" Scenario: If the reactor temperature exceeds 50°C uncontrolled:

  • Cut Dosing: Isolate the nitric acid feed immediately.

  • Max Cooling: Open emergency cooling valves.

  • Do NOT Quench Manually: Do not attempt to open the reactor to pour in water. The steam expansion could cause an explosion.

  • Bottom Dump (If equipped): Dump contents into a pre-filled quench tank containing ice/water only if the dump valve is remote-operated.

References
  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
  • Org. Process Res. Dev. (2002).[2] "Safe Scale-Up of Exothermic Nitration Reactions." (General principles of mixed acid nitration safety).

  • Patent US5399743A. "Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid." (Note: Isomer numbering varies in patents, but describes the nitration of the 3-chloro-4-fluorobenzoic acid precursor).

  • IChemE Safety Centre. "Runaway reaction hazards in processing organic nitrocompounds."

  • BenchChem. "Troubleshooting guide for the nitration of fluorinated benzoic acids."

Sources

Troubleshooting

Resolving solubility issues of 5-chloro-4-fluoro-2-nitrobenzoic acid in aqueous media

The following Technical Support Guide is designed for researchers working with 5-chloro-4-fluoro-2-nitrobenzoic acid (CFNBA) . It addresses the specific physicochemical challenges posed by its highly functionalized aroma...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with 5-chloro-4-fluoro-2-nitrobenzoic acid (CFNBA) . It addresses the specific physicochemical challenges posed by its highly functionalized aromatic core.

Subject: Resolving Solubility Issues for 5-Chloro-4-Fluoro-2-Nitrobenzoic Acid in Aqueous Media Document ID: TS-CFNBA-2026-02 Applicable For: Drug Discovery, ADME Assays, Chemical Synthesis

The Core Challenge: The "Solubility-Stability" Paradox

Users often encounter immediate precipitation or degradation when introducing CFNBA into aqueous buffers. This is due to two competing molecular characteristics:

  • High Crystallinity (The "Brick" Effect): The planar nitro-benzoic acid core facilitates strong intermolecular

    
    -stacking, resulting in high lattice energy. In its protonated form (pH < pKa), the molecule is a hydrophobic solid (LogP ~2.2–2.5) that resists solvation.
    
  • Nucleophilic Instability: The ortho-nitro group activates the ring. While it increases acidity (aiding solubility), it also activates the halogen substituents (particularly the 4-Fluoro and 5-Chloro positions) toward Nucleophilic Aromatic Substitution (

    
    ). Using strong bases (pH > 10) or heat to force solubility will strip the fluorine atom, creating a hydroxy-impurity.
    
The "Safe Zone" Strategy

Success requires maintaining the solution within a specific pH window where the molecule is ionized (soluble) but not susceptible to nucleophilic attack (stable).

SafeZone cluster_0 Acidity (Protonation) cluster_1 The Safe Zone cluster_2 Alkalinity (Degradation) Low_pH pH < 3.0 (Insoluble Solid) Safe_pH pH 4.0 - 8.0 (Soluble Anion) Low_pH->Safe_pH Deprotonation (pKa ~1.8) High_pH pH > 9.0 (Hydrolysis Risk) Safe_pH->High_pH OH- Attack (SnAr Reaction)

Figure 1: The Solubility Window. The target molecule requires ionization for solubility but degrades under highly alkaline conditions.

Standardized Dissolution Protocol

Objective: Prepare a stable 10 mM stock and a 100 µM aqueous working solution.

Reagents Required[1][2][3]
  • Solvent A: Anhydrous DMSO (Dimethyl sulfoxide) - Grade: Cell Culture Tested

  • Buffer B: PBS (Phosphate Buffered Saline), pH 7.4.

  • Base (Optional): 0.1 M Sodium Bicarbonate (

    
    ). DO NOT use NaOH. 
    
Step-by-Step Workflow
Step 1: Primary Stock Preparation (Organic Phase)

The compound is freely soluble in polar aprotic solvents.

  • Weigh the solid CFNBA.

  • Dissolve in Solvent A (DMSO) to reach a concentration of 10 mM to 50 mM .

    • Technical Note: If the solid resists dissolution, sonicate for 30 seconds at ambient temperature. Do not heat above 37°C.

Step 2: Controlled Aqueous Dilution

This is the critical failure point. Adding water to DMSO often causes "crashing out" due to the exothermic mixing and local polarity shifts.

  • Place the required volume of Buffer B (PBS, pH 7.4) in a vortexing tube.

  • While vortexing the buffer , slowly pipette the DMSO stock directly into the center of the liquid vortex.

    • Ratio: Keep DMSO final concentration

      
       1% (v/v) for biological assays, or up to 5% for chemical assays.
      
Step 3: pH Verification

Check the final pH. If the compound concentration is high, the acidic carboxyl group may lower the buffer pH, pushing it back below the pKa and causing precipitation.

  • Correction: If cloudy, add 0.1 M

    
      dropwise until clear.
    

Troubleshooting & FAQs

Q1: Why does the solution turn yellow/orange after adding NaOH?

Diagnosis: Chemical Degradation.[1] Explanation: You have likely triggered a Nucleophilic Aromatic Substitution (


).[2] The hydroxide ion (

) from strong bases attacks the activated 4-Fluoro or 5-Chloro position, displacing the halogen. The resulting nitrophenol derivative is often yellow/orange (chromophore formation). Solution: Discard the solution. Remake using Sodium Bicarbonate (

)
or Tris base to adjust pH. Never exceed pH 9.0.
Q2: I see fine needles floating after diluting my DMSO stock into water.

Diagnosis: The "Common Ion" Effect / Low pH. Explanation: Pure water often has a pH of ~5.5 (due to atmospheric


), but adding the acidic CFNBA can drop the pH below its pKa (~1.8–2.0). At pH < pKa, the equilibrium shifts to the protonated, insoluble form.
Solution:  Do not dilute into pure water. Always dilute into a buffered system (pH 7.4)  with sufficient buffering capacity (e.g., 50 mM Phosphate or HEPES).
Q3: What is the estimated pKa, and why does it matter?

Data: The estimated pKa is ~1.8 to 2.0 .[3]

  • Benzoic Acid:[4][5][1][6][7] 4.2

  • 2-Nitro Effect: Lowers pKa by ~2 units (steric inhibition of resonance + induction).

  • 4-F/5-Cl Effect: Further mild reduction. Implication: You need a pH at least 2 units above the pKa (pH > 4.0) to ensure >99% ionization. At pH 7.4, the compound is fully anionic and highly soluble.

Q4: Can I use Ethanol instead of DMSO?

Answer: Yes, but with caution. Comparison:

Solvent Solubility Volatility Risk
DMSO Excellent Low Freezes at low temp; difficult to remove.
Ethanol Good High Evaporation changes concentration; may precipitate faster upon aqueous dilution.

| DMF | Excellent | Low | Toxic; may hydrolyze to amines which react with the compound. |

Advanced Solubilization Logic (Decision Tree)

Use this logic flow to determine the correct formulation for your specific concentration needs.

SolubilizationTree Start Target Concentration? Low < 100 µM (Assay Level) Start->Low Med 100 µM - 1 mM (Stock Level) Start->Med High > 1 mM (Dosing/Synthesis) Start->High Method1 Standard Protocol: DMSO Stock (1%) + PBS pH 7.4 Low->Method1 Method2 Cosolvent System: 10% DMSO + 20% PEG400 + Buffer Med->Method2 Method3 Salt Formation: Stoichiometric Na+ Salt (Lyophilize with NaHCO3) High->Method3

Figure 2: Solubilization Decision Matrix. Select the method based on required final concentration.

References

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Provides the foundational "General Solubility Equation" linking melting point and LogP to solubility).
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.
  • PubChem Database. (2024). Compound Summary for Nitrobenzoic Acid Derivatives. National Library of Medicine.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity Analysis of 5-chloro-4-fluoro-2-nitrobenzoic acid

Introduction 5-chloro-4-fluoro-2-nitrobenzoic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any component destined for pharmaceutical use, its purity is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-chloro-4-fluoro-2-nitrobenzoic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any component destined for pharmaceutical use, its purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Regulatory bodies mandate that impurities, whether they arise from the manufacturing process or degradation, are identified and controlled within strict limits.[1][2] High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis, offering the precision and versatility needed to separate the main compound from structurally similar impurities and degradation products.[3]

This guide provides an in-depth, experience-driven walkthrough for developing a robust, stability-indicating HPLC method for 5-chloro-4-fluoro-2-nitrobenzoic acid. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches to arrive at a fully optimized and validated method. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a scientifically sound and defensible purity testing procedure.

Chapter 1: Foundational Principles & Analyte Characterization

Before any practical work begins, a thorough understanding of the analyte's physicochemical properties is paramount. This knowledge informs every subsequent decision in the method development process.

Analyte: 5-chloro-4-fluoro-2-nitrobenzoic acid Structure:

  • Molecular Weight: 219.55 g/mol [4]

  • Key Functional Groups: Carboxylic acid, nitro group, chloro and fluoro substituents on an aromatic ring.

  • Expected Properties:

    • Acidity: The carboxylic acid group (pKa of benzoic acid is ~4.2) will be acidic. The presence of strong electron-withdrawing groups (NO₂, Cl, F) will lower the pKa, making it a stronger acid than benzoic acid itself. This is the most critical factor for controlling retention and peak shape in reversed-phase HPLC.[5]

    • Polarity: The molecule is moderately polar due to the carboxylic acid and nitro groups. It is soluble in polar organic solvents like methanol and acetonitrile.[6]

    • UV Absorbance: The nitroaromatic system is a strong chromophore, making UV detection highly suitable for this analysis.

The primary goal is to develop a reversed-phase HPLC (RP-HPLC) method. The core principle of RP-HPLC is the partitioning of analytes between a non-polar stationary phase and a polar mobile phase.[7] For an ionizable compound like our analyte, controlling the mobile phase pH is essential to ensure a consistent, single ionic form, which leads to sharp, symmetrical peaks.[1]

Chapter 2: Systematic Method Development: A Comparative Approach

A logical, systematic approach minimizes trial and error, leading to a robust method more efficiently. We will compare key parameters to demonstrate how different choices affect the final separation.

Initial Screening: Column and Mobile Phase Selection

The choice of the stationary phase is the most critical decision in method development, as it governs the primary separation mechanism.[8]

Experimental Rationale: A standard C18 column is the workhorse of RP-HPLC and a logical starting point. However, the aromatic nature of our analyte suggests that a Phenyl-based stationary phase could offer alternative selectivity through π-π interactions. We will compare these two chemistries.

For the mobile phase, we will start with an acidic buffer (to suppress the ionization of the carboxylic acid) and an organic modifier. Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better UV transparency at low wavelengths.[7]

Experimental Protocol: Column Screening

  • Columns to Compare:

    • Column A: L1 - Octadecylsilane (C18), 4.6 x 150 mm, 5 µm

    • Column B: L11 - Phenyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[9]

  • Sample: 100 µg/mL of 5-chloro-4-fluoro-2-nitrobenzoic acid in 50:50 Acetonitrile:Water.

Expected Results & Comparison: The primary goal is to achieve good retention (k' between 2 and 10) and a symmetrical peak shape (Tailing Factor, Tf ≤ 1.5).

ParameterColumn A (C18)Column B (Phenyl)Rationale & Decision
Retention Time (min) ~8.5~9.2Both columns provide adequate retention. The Phenyl column shows slightly more retention, likely due to π-π interactions with the aromatic ring.
Tailing Factor (Tf) 1.31.1The Phenyl column provides a more symmetrical peak. This is a significant advantage for purity analysis where accurate integration of small impurity peaks adjacent to the main peak is critical.
Theoretical Plates (N) ~9500~11000Higher plate count on the Phenyl column indicates better efficiency.

Decision: The Phenyl column is selected for further optimization due to its superior peak shape and efficiency for this specific analyte.

Mobile Phase Optimization

With the column selected, the next step is to fine-tune the mobile phase to optimize resolution and runtime. This involves adjusting the gradient slope and organic modifier.

Experimental Protocol: Gradient Optimization

  • Column: Phenyl, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 2.5.

  • Mobile Phase B: Acetonitrile.

  • Gradients to Compare:

    • Gradient 1 (Shallow): 40% to 60% B over 20 minutes.

    • Gradient 2 (Steep): 30% to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Rationale & Decision: A shallow gradient (Gradient 1) is ideal for separating closely eluting impurities, providing the best resolution. A steeper gradient (Gradient 2) is faster but may compromise resolution. For a purity method, resolution is prioritized over speed. After analysis (data not shown), a gradient is refined to provide a balance of resolution and a reasonable run time.

Optimized Gradient: 45% to 65% B over 15 minutes, followed by a 5-minute hold at 65% B and a 5-minute re-equilibration.

Detector Wavelength Selection

The choice of wavelength impacts sensitivity and specificity. While 254 nm is a good starting point, using a photodiode array (PDA) detector to acquire the full UV spectrum of the analyte allows for a more informed choice.

Experimental Protocol: Wavelength Selection

  • Inject the analyte using the optimized chromatographic conditions.

  • Extract the UV spectrum from the apex of the main peak.

  • Identify the wavelength of maximum absorbance (λmax).

Rationale & Decision: The λmax provides the highest sensitivity, which is crucial for detecting low-level impurities.[10] However, one must also ensure that the mobile phase and any placebo components do not interfere at this wavelength. The UV spectrum of 5-chloro-4-fluoro-2-nitrobenzoic acid shows a λmax at approximately 275 nm. This wavelength is chosen for the final method to maximize the response for both the main peak and any potential impurities.

G

Chapter 3: The Optimized Method & System Suitability

Based on the comparative experiments, the final optimized method is established. Before validation, we must define System Suitability Test (SST) criteria to ensure the chromatographic system is performing adequately for each run.[1]

Final Optimized HPLC Method

  • Column: Phenyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 2.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 45
    15.0 65
    20.0 65
    20.1 45

    | 25.0 | 45 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (50:50)

System Suitability Test (SST) Criteria A standard solution is injected five times before sample analysis. The following criteria must be met:

Parameter Acceptance Criteria Rationale
Tailing Factor (Tf) ≤ 1.5 Ensures peak symmetry for accurate integration.[11]
Theoretical Plates (N) ≥ 8000 Confirms column efficiency and good separation power.
%RSD of Peak Area ≤ 2.0% Demonstrates injection precision and system stability.

| Resolution (Rs) | ≥ 2.0 between the main peak and any specified impurity | Ensures baseline separation for accurate quantitation.[12] |

Chapter 4: Method Specificity & Forced Degradation Studies

A purity method must be "stability-indicating," meaning it can unambiguously assess the analyte without interference from potential degradation products.[13] Forced degradation studies are the cornerstone of demonstrating this specificity.[14][15] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the primary degradation pathways are explored without generating irrelevant secondary products.[16][17]

Experimental Protocol: Forced Degradation

  • Prepare separate solutions of 5-chloro-4-fluoro-2-nitrobenzoic acid (~1 mg/mL).

  • Subject each solution to one of the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl, heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 0.1N NaOH, keep at room temperature for 2 hours.

    • Oxidation: Add 3% H₂O₂, keep at room temperature for 6 hours.

    • Thermal: Heat solution at 80°C for 24 hours.

    • Photolytic: Expose solution to ICH-compliant light source (UV/Vis) for 24 hours.

  • Prepare a control sample (unstressed) and a blank for each condition.

  • After exposure, neutralize the acid and base samples, then dilute all samples to a final concentration of ~100 µg/mL and analyze using the optimized HPLC method.

  • Use a PDA detector to assess peak purity for the main analyte peak in each stressed sample.

G

Summary of Forced Degradation Results

Stress Condition% DegradationNo. of DegradantsResolution (Rs) to Closest ImpurityPeak Purity Index
Control 01 (process impurity)3.5> 0.999
Acid Hydrolysis 12.4%22.8> 0.999
Base Hydrolysis 18.2%32.2> 0.999
Oxidation 8.5%14.1> 0.999
Thermal 3.1%13.5> 0.999
Photolytic 6.7%23.1> 0.999

Chapter 5: Full Method Validation (ICH Q2(R1))

The final step is to formally validate the method according to the International Council for Harmonisation (ICH) Q2(R1) guideline to demonstrate its suitability for its intended purpose.[18][19]

1. Linearity & Range

  • Protocol: Prepare solutions of the analyte at five concentration levels, from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration.

  • Results:

    Parameter Acceptance Criteria Result
    Correlation Coefficient (r²) ≥ 0.999 0.9998
    Y-intercept Close to zero Passes

    | Range | 50 - 150 µg/mL | Confirmed |

2. Accuracy (Recovery)

  • Protocol: Spike a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Analysis: Calculate the percentage recovery of the analyte.

  • Results:

    Concentration Level Acceptance Criteria Mean Recovery (%)
    80% 98.0 - 102.0% 99.5%
    100% 98.0 - 102.0% 100.3%

    | 120% | 98.0 - 102.0% | 101.1% |

3. Precision

  • Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different HPLC system.[12]

  • Results:

    Precision Type Acceptance Criteria (%RSD) Result (%RSD)
    Repeatability ≤ 1.0% 0.45%

    | Intermediate Precision | ≤ 2.0% | 0.82% |

4. Detection & Quantitation Limits (LOD & LOQ)

  • Protocol: Determined based on the standard deviation of the response and the slope of the calibration curve.

  • Results:

    Parameter Result Significance
    LOD 0.05 µg/mL The lowest amount that can be detected.

    | LOQ | 0.15 µg/mL | The lowest amount that can be reliably quantified. |

5. Robustness

  • Protocol: Intentionally make small, deliberate variations to the method parameters and observe the effect on the results (e.g., SST).

  • Parameters Varied: Flow rate (±0.1 mL/min), Column Temperature (±2 °C), Mobile Phase pH (±0.1 units).

  • Results: No significant changes in retention time, resolution, or tailing factor were observed. All SST parameters passed under all varied conditions, demonstrating the method is robust.

Conclusion

This guide has detailed a systematic, comparative approach to developing a robust, specific, and validated RP-HPLC method for the purity analysis of 5-chloro-4-fluoro-2-nitrobenzoic acid. By comparing column chemistries and meticulously optimizing chromatographic parameters, we established a final method using a Phenyl stationary phase that provides superior peak shape and efficiency. The subsequent forced degradation studies confirmed the method is stability-indicating, and a full validation according to ICH Q2(R1) guidelines demonstrated its accuracy, precision, and reliability. This validated method is fit for its intended purpose in a regulated quality control environment, ensuring the purity of this critical pharmaceutical intermediate.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Pharmaceutical Outsourcing. [Link]

  • IJARSCT. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Chromtech. (n.d.). HPLC Column Selection Guide. [Link]

  • J-STAR Research. (n.d.). Method Development & Forced Degradation. [Link]

  • Taylor & Francis Online. (2006). Optimization of RP‐HPLC Analysis of Low Molecular Weight Organic Acids in Soil. Journal of Liquid Chromatography & Related Technologies. [Link]

  • SlideShare. (n.d.). ICH Q2(R1). [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • SSRN. (n.d.). Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. [Link]

  • Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. [Link]

  • Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). [Link]

  • Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention? [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

  • Obrnuta faza. (n.d.). T1. Poor peak shape. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-sulfo- on Newcrom R1 HPLC column. [Link]

  • MTC USA. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. [Link]

  • ResearchGate. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

  • AAPS. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Technology Networks. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • PubChem. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic Acid. [Link]

  • YouTube. (2021). wavelength selection during method development using UV detector during HPLC method development. [Link]

  • Chromatography Forum. (2012). How to select the UV wavelength for related substances? [Link]

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of 5-Chloro-4-Fluoro-2-Nitrobenzoic Acid

The following guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 5-chloro-4-fluoro-2-nitrobenzoic acid (CFNBA) . It is designed for researchers requiring robust structur...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 5-chloro-4-fluoro-2-nitrobenzoic acid (CFNBA) . It is designed for researchers requiring robust structural confirmation and isomeric differentiation of halogenated nitrobenzoic acid intermediates.

Executive Summary & Core Directive

5-Chloro-4-fluoro-2-nitrobenzoic acid (MW 219.55 Da) is a critical pharmacophore building block. Its structural integrity is defined by the specific ortho positioning of the nitro group relative to the carboxylic acid.

This guide moves beyond basic spectral listing to analyze the mechanistic causality of its fragmentation.[1] We compare its behavior against structural isomers (alternatives) and evaluate ionization modes to provide a self-validating protocol for identification.

Key Differentiator: The "Ortho Effect"—a specific rearrangement driven by the 2-nitro group—serves as the primary diagnostic fingerprint, distinguishing this compound from its meta-nitro isomers (e.g., 2-chloro-4-fluoro-5-nitrobenzoic acid).

Mechanistic Fragmentation Profile

The Ortho Effect (Primary Pathway)

Unlike meta- or para-substituted benzoic acids, CFNBA undergoes a characteristic "Ortho Effect" rearrangement. In Negative Electrospray Ionization (ESI-), the proximity of the nitro oxygen to the carboxylate proton facilitates a low-energy transition state, leading to rapid decarboxylation.

Fragmentation Pathway (ESI-):

  • Precursor Ion:

    
     at m/z 218 .
    
    • Note: Exhibits characteristic Chlorine isotope pattern (

      
      ) at m/z 218 and 220.
      
  • Primary Fragment (Base Peak):

    
     at m/z 174 .
    
    • Mechanism:[2] Facilitated by the electron-withdrawing ortho-nitro group destabilizing the carboxylate.

  • Secondary Fragments:

    • m/z 144: Loss of NO from the decarboxylated species (

      
      ).
      
    • m/z 128: Loss of

      
       radical (less common in even-electron ESI, but observed at high collision energies).
      
Visualization of Fragmentation Pathway

The following diagram illustrates the specific bond cleavages and rearrangements.

FragmentationPathway M Precursor Ion [M-H]- m/z 218/220 (3:1) Ortho Ortho-Rearrangement Intermediate M->Ortho Steric Strain Base Decarboxylated Ion [M-H-CO2]- m/z 174/176 Ortho->Base -CO2 (44 Da) (Ortho Effect) Frag2 Nitro-Loss Ion [M-H-CO2-NO]- m/z 144 Base->Frag2 -NO (30 Da) High CE Frag3 Halogen Loss [M-H-CO2-Cl]- m/z 139 Base->Frag3 -Cl (35 Da) Radical Loss

Figure 1: Proposed ESI(-) fragmentation pathway for 5-chloro-4-fluoro-2-nitrobenzoic acid, highlighting the dominant decarboxylation step driven by the ortho-nitro group.

Comparative Analysis: Performance vs. Alternatives

Comparison with Structural Isomers (Specificity)

The most common challenge is distinguishing CFNBA from its isomer, 2-chloro-4-fluoro-5-nitrobenzoic acid . Both have identical molecular weights (219.55) and elemental composition.

FeatureTarget: 2-Nitro Isomer (CFNBA) Alternative: 5-Nitro Isomer Diagnostic Value
Decarboxylation (

Loss)
Dominant (Base Peak) at low Collision Energy (CE).Weak/Absent at low CE. Requires higher energy.High: The 2-nitro group sterically forces

loss.

Stability
Lower stability (prone to in-source fragmentation).Higher stability (strong molecular ion).Medium: 5-nitro retains charge better.
Ortho-OH Interaction Possible loss of OH (M-17) in EI mode.Not possible (Nitro is meta to COOH).High: Specific to ortho-isomers.
Comparison of Ionization Modes (Sensitivity)

Researchers must choose between ESI (Liquid Chromatography) and EI (Gas Chromatography).

ParameterMethod A: ESI (-) (Recommended) Method B: EI (GC-MS)
Sample Prep Dilute in MeOH/Water. No derivatization.Requires Derivatization (e.g., Methyl Ester via

-MeOH) to induce volatility.
Molecular Ion Strong

(m/z 218).
Weak

(m/z 219) or

.
Fragmentation Controlled CID (Collision Induced Dissociation).Hard fragmentation; complex spectra.
Limit of Detection < 10 ng/mL (High sensitivity for acidic protons).~100 ng/mL (Losses during derivatization).
Verdict Superior for rapid ID and purity checks.Useful only if retention time data is required.

Experimental Protocols

Protocol A: ESI-MS/MS Direct Infusion (Rapid ID)

Objective: Confirm identity via "Ortho Effect" decarboxylation.

  • Preparation: Dissolve 1 mg CFNBA in 1 mL Methanol (LC-MS grade). Dilute 1:100 with 50:50 MeOH:

    
     (containing 5mM Ammonium Acetate to aid ionization).
    
  • Instrumentation: Triple Quadrupole or Q-TOF MS.

  • Source Parameters:

    • Polarity: Negative (-)

    • Capillary Voltage: 2.5 - 3.0 kV

    • Source Temp: 300°C

  • Acquisition:

    • Q1 Scan: 100–300 m/z. Verify parent cluster at 218/220 (3:1 ratio).

    • Product Ion Scan: Select m/z 218. Sweep Collision Energy (CE) from 10V to 40V.

  • Validation Criteria:

    • At CE 15-20V , the peak at m/z 174 (

      
      ) must appear as the base peak (>80% relative abundance).
      
    • If m/z 218 remains the base peak at 20V, suspect the 5-nitro isomer .

Protocol B: Isomer Differentiation Workflow

Use this decision tree to confirm the specific isomer in a mixed sample.

DecisionTree Start Sample: C7H3ClFNO4 (MW 219) Step1 Perform MS/MS on m/z 218 (CE = 20V) Start->Step1 Check Check Relative Abundance of m/z 174 (M-44) Step1->Check ResultA m/z 174 is Base Peak (>80%) Check->ResultA High Fragmentation ResultB m/z 174 is Minor (<20%) Check->ResultB Low Fragmentation ConclA CONFIRMED: 2-Nitro Isomer (Ortho Effect Active) ResultA->ConclA ConclB SUSPECT: 5-Nitro Isomer (Meta Stability) ResultB->ConclB

Figure 2: Logic flow for distinguishing 5-chloro-4-fluoro-2-nitrobenzoic acid from its meta-nitro isomers using Collision Induced Dissociation (CID).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7210828, 2-Chloro-4-fluoro-5-nitrobenzoic acid (Isomer Comparison Data). Retrieved from [Link]

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives.[1] 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83-94.[1] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Chloro-4-fluorobenzoic acid (Analog Reference). NIST Standard Reference Database.[3] Retrieved from [Link]

Sources

Validation

Comparative Guide: Reactivity &amp; Applications of 5-Chloro-4-Fluoro-2-Nitrobenzoic Acid vs. 2,4-Difluoronitrobenzene

This is a comprehensive technical guide comparing the reactivity and applications of 5-chloro-4-fluoro-2-nitrobenzoic acid (CFNBA) versus 2,4-difluoronitrobenzene (DFNB) . Executive Summary This guide compares two electr...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide comparing the reactivity and applications of 5-chloro-4-fluoro-2-nitrobenzoic acid (CFNBA) versus 2,4-difluoronitrobenzene (DFNB) .

Executive Summary

This guide compares two electrophilic building blocks used in nucleophilic aromatic substitution (


) for pharmaceutical synthesis.
  • 2,4-Difluoronitrobenzene (DFNB) is a high-reactivity "standard" electrophile. It reacts rapidly under mild conditions, primarily displacing the fluorine atom para to the nitro group. It is ideal for introducing a fluorinated nitro-aryl scaffold when no further carboxyl-functionalization is required.

  • 5-Chloro-4-fluoro-2-nitrobenzoic acid (CFNBA) is a highly functionalized, lower-reactivity scaffold. Unlike DFNB, its primary leaving group is often the chlorine atom (para to the nitro group), allowing the retention of the fluorine atom. It is essential when a carboxylic acid handle is required for subsequent amide coupling or cyclization.

Key Decision Matrix:

Feature DFNB (2,4-Difluoronitrobenzene) CFNBA (5-Chloro-4-fluoro-2-nitrobenzoic acid)
Primary Leaving Group Fluorine (at C4) Chlorine (at C5)
Reactivity Rate Extremely High (Fast) Moderate to Low (Slow)
Solubility Organic solvents (DCM, THF) Polar solvents (DMSO, MeOH, Water/Base)

| Key Application | Rapid labeling, scaffold synthesis | Multi-functional drug core synthesis |[1][2]

Structural & Electronic Analysis

The reactivity difference stems from the electronic activation provided by the substituents and the intrinsic nature of the leaving groups.

Activation Vectors
  • DFNB: The ring is activated by a strong Nitro group. Both Fluorines are activated, but the C4-F (para to

    
    ) is the primary site of attack due to the maximization of Meisenheimer complex resonance stabilization.
    
  • CFNBA: The ring possesses a Nitro group and a Carboxylic Acid.[1][3][4][5]

    • C5-Cl: Located para to the Nitro group (Strong Activation).

    • C4-F: Located meta to the Nitro group (Weak Activation) and para to the Carboxyl group (Moderate Activation).

The "Trap": Carboxylate Deactivation

In typical basic


 conditions (e.g., using TEA or 

), the carboxylic acid of CFNBA deprotonates to form a carboxylate anion (

). This anion is electron-donating via induction and Coulombically repels incoming nucleophiles, significantly reducing reaction rates compared to the neutral DFNB.
Mechanistic Pathway Diagram

The following diagram illustrates the activation vectors and the divergent reaction pathways.

ReactionPathways DFNB 2,4-Difluoronitrobenzene (DFNB) Activation_DFNB Activation: Para-NO2 Leaving Group: Fluorine (Fast) DFNB->Activation_DFNB Nucleophile (Nu) CFNBA 5-Chloro-4-fluoro-2-nitrobenzoic acid (CFNBA) Activation_CFNBA Activation: Para-NO2 Leaving Group: Chlorine (Slower) CFNBA->Activation_CFNBA Nu (Base) Prod_DFNB Product A: 2-Fluoro-4-amino-nitrobenzene (F Displaced) Activation_DFNB->Prod_DFNB - F⁻ Prod_CFNBA Product B: 5-Amino-4-fluoro-2-nitrobenzoic acid (Cl Displaced, F Retained) Activation_CFNBA->Prod_CFNBA - Cl⁻

Figure 1: Comparative reaction pathways. Note that DFNB displaces Fluorine, while CFNBA typically displaces Chlorine due to the specific para-nitro positioning.

Reactivity Profiling & Regioselectivity

The Leaving Group Paradox

In standard


 reactions, Fluorine is generally a better leaving group than Chlorine (

) because the highly electronegative Fluorine stabilizes the transition state (Meisenheimer complex).
  • In DFNB: The C4-F is para to the Nitro group. High activation + Good leaving group = Fast Reaction .

  • In CFNBA: The C4-F is meta to the Nitro group. It lacks the critical resonance stabilization from the primary activator. The C5-Cl, however, is para to the Nitro group. Despite Chlorine being a poorer leaving group than Fluorine, the Para-Nitro activation dominates .

    • Result: Nucleophiles attack C5, displacing Chlorine. The Fluorine atom is retained on the scaffold.

Experimental Data Comparison

The following table summarizes the expected performance metrics based on standard amine nucleophiles (e.g., morpholine, aniline).

ParameterDFNB (2,4-Difluoronitrobenzene)CFNBA (5-Chloro-4-fluoro-2-nitrobenzoic acid)
Reaction Temp 0°C to 25°C (Room Temp)60°C to 100°C (Reflux often required)
Base Requirement 1.0 - 1.5 equivalents> 2.5 equivalents (to neutralize acid)
Time to Completion 30 mins - 2 hours4 - 24 hours
Regioselectivity >95% at C4 (Para-F)>90% at C5 (Para-Cl)
By-products Minimal (HF salt)Hydrolysis of F possible at high temp

Experimental Protocols

Protocol A: High-Speed Labeling with DFNB

Use this for rapid derivatization where a carboxylic acid is not needed.

  • Preparation: Dissolve 2,4-difluoronitrobenzene (1.0 equiv) in dry THF or DCM.

  • Addition: Add TEA (1.2 equiv) followed by the amine nucleophile (1.0 equiv) dropwise at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 1 hour. Monitor by TLC (Hexane/EtOAc).

  • Workup: Quench with water, extract with DCM. The product is usually the 2-fluoro-4-amino derivative.

Protocol B: Scaffold Synthesis with CFNBA

Use this to build complex cores retaining a Fluorine and a Carboxyl group.

  • Solubilization: Dissolve 5-chloro-4-fluoro-2-nitrobenzoic acid (1.0 equiv) in a polar aprotic solvent (DMF or DMSO is preferred due to carboxylate solubility).

  • Deprotonation: Add excess base (

    
     or DIPEA, 2.5 - 3.0 equiv). Note: The reaction will generate heat as the acid is neutralized.
    
  • Nucleophilic Attack: Add the amine nucleophile (1.1 equiv).

  • Heating: Heat the mixture to 80°C for 6–12 hours.

    • Why? The formation of the carboxylate anion deactivates the ring. Thermal energy is required to overcome the activation barrier for displacing the Chlorine.

  • Workup: Acidify carefully with 1M HCl to pH 3 to precipitate the product (or extract the free acid). The product is the 5-amino-4-fluoro derivative.

References

  • PubChem. (2025).[6] 2-Chloro-4-fluoro-5-nitrobenzoic acid (Isomer Comparison). National Library of Medicine.

  • ChemicalBook. (2025).[7] 5-Chloro-4-fluoro-2-nitrobenzoic acid Product & Reaction Data.

  • BLD Pharm. (2025). Structure and CAS Verification for 5-Chloro-4-fluoro-2-nitrobenzoic acid (CAS 138762-97-7).[8]

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews.[2] (Foundational text on

    
     activation rules).
    

Sources

Comparative

Comparative Analysis of Halogen Displacement Rates in Nitrobenzoic Acids

Executive Summary The Fluorine Anomaly: In classical nucleophilic substitution ( / ), iodine and bromine are superior leaving groups due to weak bond strengths. However, in the nucleophilic aromatic substitution ( ) of n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Fluorine Anomaly: In classical nucleophilic substitution (


/

), iodine and bromine are superior leaving groups due to weak bond strengths. However, in the nucleophilic aromatic substitution (

) of nitrobenzoic acids, this trend is inverted. Fluorine is the superior leaving group , often reacting 100–3,000 times faster than chlorine or bromine.

This guide analyzes the kinetic and mechanistic factors driving halogen displacement in nitrobenzoic acids, providing researchers with the data necessary to select the optimal substrate for drug synthesis and polymer chemistry.

Mechanistic Foundation: The Pathway

To understand the reactivity differences, one must analyze the rate-determining step (RDS) of the reaction.[1] Unlike aliphatic substitution, aromatic substitution does not proceed via a concerted backside attack (


) or a carbocation intermediate (

). It follows an Addition-Elimination mechanism.[2][3][4][5][6][7]
The Meisenheimer Complex

The reaction proceeds through a resonance-stabilized anionic intermediate known as the Meisenheimer complex (or


-complex).[8]
  • Step 1 (Addition - Slow, RDS): The nucleophile attacks the carbon bearing the halogen (ipso-carbon). This disrupts aromaticity and places a negative charge on the ring.

  • Step 2 (Elimination - Fast): The halogen leaves, restoring aromaticity.[6]

Why Fluorine Dominates[6]
  • Inductive Stabilization ($ -I $ Effect): The rate of Step 1 depends on the stability of the transition state leading to the Meisenheimer complex. Fluorine, being the most electronegative element, strongly withdraws electron density from the ipso-carbon. This lowers the energy of the transition state and accelerates the nucleophilic attack.

  • Bond Strength Irrelevance: Although the C-F bond is strong, its cleavage occurs in Step 2 (the fast step). Therefore, C-F bond strength does not impact the overall reaction rate.

SNAr_Mechanism Reactants Reactants (Halo-Nitrobenzoic Acid + Nu-) TS1 Transition State 1 (High Energy) Reactants->TS1 Rate Determining Step (Nucleophilic Attack) Intermediate Meisenheimer Complex (Stabilized by -NO2 & Halogen) TS1->Intermediate TS2 Transition State 2 (Leaving Group Departure) Intermediate->TS2 Fast Step Products Products (Substituted Benzoic Acid + X-) TS2->Products Restoration of Aromaticity

Figure 1: Reaction coordinate of


 displacement. Note that TS1 is the highest energy barrier, which is lowered effectively by electronegative halogens like Fluorine.

Comparative Performance Analysis

Relative Reactivity Rates (The Element Effect)

The following table summarizes the relative reactivity of halonitroarenes. While specific rate constants (


) vary by nucleophile and solvent, the relative order (

) remains consistent for activated systems.
Halogen SubstrateRelative Rate (

)
Bond Energy (C-X)Mechanistic Driver
Fluoride (Ar-F) 3,300 116 kcal/molHigh electronegativity stabilizes RDS (Addition).
Nitro (Ar-NO

)
~1,000N/ANitro itself can be a leaving group in rare cases.
Chloride (Ar-Cl) 1.0 (Reference)81 kcal/molModerate electronegativity; standard baseline.
Bromide (Ar-Br) 0.8 – 1.068 kcal/molSimilar to Cl; weaker bond doesn't help RDS.
Iodide (Ar-I) 0.2 – 0.457 kcal/molWeakest induction; slowest addition step.

Data derived from Bunnett & Zahler's seminal review on


 kinetics [1].
Regio-Electronic Effects (Ortho vs. Para)

The position of the nitro group relative to the halogen is critical.[8] The nitro group acts as an electron sink, stabilizing the negative charge delocalized onto the ring carbons.[8]

  • Ortho-Nitro: Generally provides the fastest rates due to strong inductive ($ -I

    
     -M $) stabilization at the adjacent carbon.
    
  • Para-Nitro: Provides strong mesomeric ($ -M $) stabilization but weaker inductive effects due to distance.[9]

  • Meta-Nitro: Ineffective. A meta-nitro group cannot stabilize the negative charge via resonance (the negative charge never lands on the nitro-bearing carbon).

    
     on meta-isomers is negligible without extreme conditions.
    
The Carboxylate Problem

When working with nitrobenzoic acids (as opposed to nitrobenzenes), the carboxylic acid moiety (-COOH) presents a challenge. In the presence of basic nucleophiles, it deprotonates to the carboxylate ($ -COO^- $).

  • Effect: The carboxylate anion is electron-donating by induction, which increases electron density on the ring.

  • Result: This deactivates the ring toward nucleophilic attack compared to the corresponding ester or nitrobenzene.

  • Solution: Use stronger conditions (higher heat/pressure) or convert the acid to an ester/amide prior to displacement.

Experimental Protocol: Amination of 2-Chloro-5-Nitrobenzoic Acid

This protocol describes the displacement of chloride by an amine.[7] This is a "worst-case" scenario (using Cl instead of F, and free acid instead of ester), demonstrating the robustness of the methodology.

Objective: Synthesis of 5-nitro-2-(phenylamino)benzoic acid via aqueous


.
Reagents
  • Substrate: 2-Chloro-5-nitrobenzoic acid (1.0 equiv)

  • Nucleophile: Aniline (or substituted amine) (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.5 equiv) - Essential to neutralize the acid and sponge up HCl.
    
  • Solvent: Superheated Water (or DMF for lower pressure).

Workflow

Protocol_Workflow Setup Reaction Setup Mix Acid, Amine, K2CO3 in Water Reaction Displacement (SnAr) Heat to 130-150°C (Pressure Vessel) Time: 2-4 Hours Setup->Reaction Activation Quench Acidification Cool to RT, Acidify with HCl to pH 2-3 Reaction->Quench Conversion to Free Acid Isolation Isolation Precipitate forms; Filter & Wash with Cold Water Quench->Isolation Purification Purification Recrystallize from EtOH/Water Isolation->Purification

Figure 2: Step-by-step synthesis workflow for amino-nitrobenzoic acid derivatives.

Step-by-Step Procedure [2]
  • Charge: In a high-pressure tube or autoclave, combine 2-chloro-5-nitrobenzoic acid (10 mmol), amine (12 mmol), and

    
     (25 mmol) in water (10 mL).
    
  • Heat: Seal and heat to 150°C for 3 hours. (Note: If using DMF as solvent, reflux at 150°C at atmospheric pressure).

  • Monitor: Reaction progress can be monitored by TLC (eluent: MeOH/DCM) or HPLC. The starting material (2-chloro) will disappear.

  • Workup: Cool the mixture to room temperature. The solution will be basic (containing the carboxylate salt).

  • Precipitate: Slowly add 2M HCl until pH reaches ~2.0. The product (free acid) will precipitate as a yellow/orange solid.

  • Purify: Filter the solid, wash with water to remove inorganic salts (

    
    ), and recrystallize from Ethanol/Water (9:1) to yield the pure product.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Ring DeactivationThe carboxylate (

) is deactivating. Switch solvent to DMF or DMSO to enhance nucleophilicity, or esterify the acid first.
Side Products DecarboxylationExcessive heat (>180°C) can cause loss of

. Maintain temp <160°C.
Slow Rate Wrong HalogenIf using Iodine/Bromine, switch to Fluorine or Chlorine . Fluorine will react significantly faster.
Insoluble Reactants Solvent PolarityNitrobenzoic acids are polar. Use polar aprotic solvents (DMSO, NMP) if water is insufficient.

References

  • Bunnett, J. F., & Zahler, R. E. (1951).[4][5][10] Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link

  • Wang, L., et al. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Journal of Chemical Research. Link

  • Miller, J. (1968).[10] Aromatic Nucleophilic Substitution. Elsevier. (Foundational text on the Element Effect).

  • Neustadt, B. R. (1979). Facile synthesis of 2-amino-5-nitrobenzoic acid. Tetrahedron Letters. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-chloro-4-fluoro-2-nitrobenzoic acid

This guide provides a detailed protocol for the safe and compliant disposal of 5-chloro-4-fluoro-2-nitrobenzoic acid. As a halogenated nitroaromatic compound, this substance requires specific handling and disposal proced...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 5-chloro-4-fluoro-2-nitrobenzoic acid. As a halogenated nitroaromatic compound, this substance requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Immediate Safety and Hazard Assessment

Understanding the intrinsic hazards of 5-chloro-4-fluoro-2-nitrobenzoic acid is the foundation of its safe management. Based on data from analogous compounds, it is classified as a hazardous substance.[3][4]

Primary Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[4]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][4]

Upon thermal decomposition, this compound may release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1]

Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable. The following table summarizes the minimum required PPE when handling this compound.

Body PartProtectionStandard/SpecificationCausality and Rationale
Hands Chemical-resistant gloves (e.g., Nitrile)Inspect gloves prior to use. Use proper glove removal technique.To prevent skin contact and subsequent irritation. Contaminated gloves must be disposed of as hazardous waste.[1]
Eyes/Face Safety goggles or face shieldOSHA 29 CFR 1910.133 or EN166To protect against dust particles and accidental splashes, which can cause serious eye irritation.[3]
Body Laboratory coat, long pants, closed-toe shoesWear appropriate protective clothing to prevent skin exposure.To minimize the risk of accidental skin contact.[3]
Respiratory NIOSH/MSHA-approved respiratorRequired when dusts are generated or if ventilation is inadequate.To prevent inhalation of airborne particles that can irritate the respiratory system.[5]

Emergency Procedures

Immediate and appropriate action during an emergency can significantly reduce harm.

  • In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]

  • In Case of Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[2][4]

  • If Inhaled: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1]

Spill Management Protocol

In the event of a spill, the primary objectives are to contain the material, prevent its spread, and ensure the safety of laboratory personnel.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.[1]

  • Don PPE: Wear the full PPE ensemble as detailed in Table 1.

  • Contain the Spill: Use a dry cleanup procedure. Do not use water, as this can spread contamination.

  • Collect the Material: Carefully sweep up the solid material. Avoid generating dust.[1][6]

  • Package for Disposal: Place the swept-up material and any contaminated cleaning materials (e.g., paper towels, absorbent pads) into a suitable, labeled, and sealed container for hazardous waste disposal.[1][6]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting the cleaning residue as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

Proper Disposal Procedures

Disposal of 5-chloro-4-fluoro-2-nitrobenzoic acid is governed by its classification as a halogenated organic compound, which designates it as a hazardous waste under most regulatory frameworks, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7][8]

The "Why": Scientific Basis for Halogenated Waste Segregation

Halogenated organic compounds (containing fluorine, chlorine, bromine, or iodine) require specific disposal pathways for several critical reasons:

  • Incineration Temperature: These compounds necessitate higher incineration temperatures (typically at least 1100°C) to ensure complete destruction and prevent the formation of highly toxic byproducts like dioxins and furans.[9][10]

  • Acid Gas Scrubbing: The combustion of halogenated materials produces acidic gases (e.g., hydrogen chloride, hydrogen fluoride) that must be neutralized ("scrubbed") from the incinerator's exhaust to prevent acid rain and equipment corrosion.[11]

  • Cost and Compliance: Due to these specialized requirements, the disposal of halogenated waste is significantly more expensive than non-halogenated solvent waste. Improper mixing can result in regulatory non-compliance and render entire batches of waste unsuitable for less expensive disposal options like fuel blending.[7][11]

The following diagram illustrates the decision-making workflow for the proper disposal of this chemical.

DisposalWorkflow Disposal Workflow for 5-chloro-4-fluoro-2-nitrobenzoic acid cluster_0 Waste Generation & Characterization cluster_1 Segregation & Collection cluster_2 Storage & Disposal Generate Generate Waste (Unused chemical, contaminated labware) Characterize Characterize as Hazardous Waste (Halogenated Organic Acid) Generate->Characterize Step 1 Segregate Segregate as HALOGENATED ORGANIC WASTE Characterize->Segregate Step 2 Container Place in a designated, compatible, and sealed waste container Segregate->Container Step 3 Label Label container with 'Hazardous Waste' and full chemical name Container->Label Step 4 Store Store in Satellite Accumulation Area (Comply with volume/time limits) Label->Store Step 5 Pickup Arrange for pickup by EHS or licensed waste vendor Store->Pickup Step 6 Transport Transport to a licensed TSDF (Treatment, Storage, and Disposal Facility) Pickup->Transport Step 7 Incinerate Final Disposal: High-Temperature Incineration Transport->Incinerate Step 8

Caption: Decision workflow for the disposal of 5-chloro-4-fluoro-2-nitrobenzoic acid.

Step-by-Step Disposal Protocol
  • Waste Characterization: This compound must be treated as a hazardous waste. Specifically, it falls into the category of halogenated organic waste.[7] Do not mix with non-halogenated waste streams.[5][7]

  • Containerization:

    • Collect waste in a container that is chemically compatible with acidic and halogenated organic compounds. High-density polyethylene (HDPE) containers are generally suitable.

    • The container must have a secure, leak-proof lid and be kept closed except when adding waste.[5]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • List the full chemical name: "5-chloro-4-fluoro-2-nitrobenzoic acid" and its approximate concentration or quantity.

    • Keep a running log of the contents as waste is added.

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.

    • Ensure the SAA is in a secondary containment tray to prevent the spread of potential leaks.

    • Comply with all institutional and regulatory limits on the volume of waste and the time it can be stored in the SAA.

  • Disposal of Empty Containers:

    • Empty containers that held this chemical must also be managed as hazardous waste.

    • Thoroughly rinse the container with a suitable solvent (e.g., methanol or acetone).

    • The first rinseate must be collected and disposed of as halogenated hazardous waste.

    • After proper rinsing, the container can often be disposed of as non-hazardous waste, but confirm this with your EHS department.

  • Final Disposal:

    • Arrange for the collection of the waste container by your institution's EHS department or a licensed hazardous waste contractor.

    • The ultimate disposal method will be high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[7][10]

References

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Zero Waste Europe. (n.d.). Incineration.
  • Kemsley, J. (2024, July 15). Most solvent waste from US academic labs ends up in the air. C&EN Global Enterprise.
  • Bucknell University. (n.d.).
  • Suez. (n.d.).
  • Capot Chemical. (2025, December 21). MSDS of 4-Chloro-5-fluoro-2-nitrobenzoicAcid.
  • ChemicalBook. (2025, August 9).
  • Sigma-Aldrich. (2025, November 6).
  • BLD Pharm. (n.d.). 114776-15-7|2-Chloro-4-fluoro-5-nitrobenzoic acid.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-2-nitrobenzoic acid 98.
  • Sdfine. (n.d.). 3-nitrobenzoic acid.
  • ChemicalBook. (2025, August 8). 4-CHLORO-2-FLUORO-5-NITROBENZOIC ACID | 35112-05-1.
  • PureSynth. (n.d.). 2-Chloro-4-Fluoro-5-Nitrobenzoic Acid 98.0%(GC).
  • Anhui Newman Fine Chemicals Co., Ltd. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoicacid.
  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2-Chloro-5-nitrobenzoic acid.
  • Carl ROTH. (2024, March 2).
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • U.S. Environmental Protection Agency. (2025, May 30).
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Fisher Scientific. (2010, May 24).
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Nitrobenzoic acid, 98% (gc).
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Beveridge & Diamond PC. (2019, January 9). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule.

Sources

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